2,6-Difluoro-3-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-difluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLAAQQWYPEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378915 | |
| Record name | 2,6-difluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-46-6 | |
| Record name | 2,6-Difluoro-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluoro-3-methylphenol
CAS Number: 261763-46-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylphenol, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The strategic placement of two fluorine atoms and a methyl group on the phenol ring imparts unique electronic and steric properties, making it a valuable building block for novel molecules. This document consolidates available data on its physicochemical properties, safety and handling, spectroscopic information, and potential applications, alongside generalized experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound is a solid at room temperature. The introduction of fluorine atoms is known to influence acidity, lipophilicity, and metabolic stability, properties that are critical in the design of bioactive molecules.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆F₂O | [2] |
| Molecular Weight | 144.12 g/mol | [2] |
| Physical Form | Solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Computed LogP | 1.97882 | [3] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |
Spectroscopic Data
| Spectroscopic Technique | Data Summary | Reference(s) |
| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR-IR) and Fourier-Transform Infrared (FTIR) spectra have been recorded, providing information on the functional groups and bond vibrations within the molecule. | [2] |
| Raman Spectroscopy | FT-Raman spectra are available, offering complementary vibrational data to the IR spectrum. | [2] |
| ¹H, ¹³C, ¹⁹F NMR | Experimentally determined Nuclear Magnetic Resonance (NMR) data for this compound are not currently published in readily accessible literature or databases. One major supplier notes that they do not collect analytical data for this compound. |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |
| Acute Toxicity, Oral | GHS06 | Danger | H301: Toxic if swallowed | [2] |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage | [2] |
| Acute Toxicity, Dermal | GHS06 | Danger | H311: Toxic in contact with skin (classification varies) | [2] |
Potential Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented in public literature, fluorinated phenols are recognized as important intermediates in medicinal chemistry. The incorporation of fluorine atoms can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] Related fluorinated phenol derivatives are utilized in the synthesis of complex heterocyclic structures, such as indole-like molecules, which are investigated for their potential to modulate biological targets like the ROR-gamma-t pathway.[4] The unique substitution pattern of this compound makes it a candidate for use as a building block in the synthesis of novel therapeutic agents where fine-tuning of electronic and steric properties is desired.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not specifically published. However, the following sections provide generalized methodologies based on established procedures for similar fluorinated phenols.
General Synthesis of Fluorinated Phenols
The synthesis of fluorinated phenols can be approached through various methods, including the diazotization of a corresponding aromatic amine followed by hydrolysis, or the deoxyfluorination of a dihydroxylated precursor. A plausible synthetic route for this compound could involve the fluorination of a suitable precursor.
Example General Protocol: Deoxyfluorination of a Phenol
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a nitrogen-filled glovebox, the starting phenol (1.0 equiv), an appropriate fluoride source such as cesium fluoride (CsF) (3.0 equiv), and a deoxyfluorination reagent (e.g., PhenoFluor) (1.2 equiv) are added to a dry reaction vial.
-
Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added to the vial.
-
Reaction Conditions: The vial is sealed and removed from the glovebox. The mixture is stirred at room temperature for 30 minutes, followed by heating at an elevated temperature (e.g., 110 °C) for 24 hours.
-
Workup: The reaction mixture is cooled to room temperature and filtered through a pad of celite, eluting with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the fluorinated phenol product.
General Analytical Methods
The purity and identity of this compound can be assessed using standard chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions: A capillary column suitable for the analysis of phenols (e.g., a DB-5 or equivalent) is used. The oven temperature is programmed with an initial hold, a ramp to a final temperature, and a final hold to ensure separation from any impurities or starting materials.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range appropriate for the parent ion and expected fragments of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A reversed-phase C18 column is typically used. The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detection: A UV detector is set to a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.
-
Quantification: For quantitative analysis, a calibration curve is generated using standards of known concentration.
Visualized Workflows
The following diagrams illustrate generalized workflows for the synthesis and characterization of a fluorinated phenol such as this compound.
Caption: Generalized workflow for the synthesis and purification of a fluorinated phenol.
References
2,6-Difluoro-3-methylphenol physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Difluoro-3-methylphenol, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Identifiers
This compound is a fluorinated aromatic compound with the chemical formula C₇H₆F₂O.[1][2] Its structure, featuring a phenol ring substituted with two fluorine atoms and a methyl group, makes it a compound of interest in medicinal chemistry and material science. The following diagram illustrates the relationship between its structure and its various chemical identifiers.
Caption: Relationship between the chemical structure of this compound and its key identifiers.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 144.12 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |
| logP (octanol-water partition coefficient) | 1.97882 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
| Storage Conditions | Store at 4°C under nitrogen, sealed in a dry environment. | [2] |
Spectroscopic Data
Infrared (IR) and Raman Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum and a Fourier-transform Raman (FT-Raman) spectrum of this compound have been recorded. The details of the instrumentation used are provided below.
| Spectroscopy | Instrument Details | Source |
| ATR-IR | Bruker Tensor 27 FT-IR with ATR-Neat (DuraSamplIR II) technique. | [1] |
| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [1] |
Note: While the existence of these spectra is documented, the detailed spectral data (peak positions, intensities, and assignments) require access to specialized spectral databases.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
As of the latest literature search, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available. For novel research, it is recommended that these analytical experiments be performed to fully characterize the compound.
Experimental Protocols
General Protocol for the Synthesis of Substituted Phenols via ipso-Hydroxylation
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Corresponding arylboronic acid
-
Ethanol
-
Aqueous hydrogen peroxide (H₂O₂)
-
Hydrobromic acid (HBr) (optional, for tandem bromination)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve the arylboronic acid in ethanol in a reaction flask.
-
To this solution, add aqueous hydrogen peroxide as the oxidizing agent.
-
The reaction can be promoted by the addition of a catalytic amount of an appropriate acid or base, depending on the substrate.
-
The reaction is typically stirred at room temperature. Reaction times can be very short, on the order of minutes.[4]
-
Upon completion, the reaction mixture is worked up. This may involve quenching any remaining peroxide, followed by extraction of the phenolic product into an organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude phenol can then be purified using standard techniques such as column chromatography, recrystallization, or distillation.
The following diagram outlines the general workflow for the synthesis and characterization of a substituted phenol.
References
2,6-Difluoro-3-methylphenol molecular weight and formula
This guide provides the essential physicochemical properties of 2,6-Difluoro-3-methylphenol, a fluorinated organic compound relevant to researchers and professionals in drug development and chemical synthesis. The data is presented for straightforward access and comparison.
Core Molecular Information
The fundamental molecular details of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and material specification.
| Parameter | Value | Citations |
| Molecular Formula | C₇H₆F₂O | [1][2] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| CAS Number | 261763-46-6 | [2][3] |
As this document focuses solely on the molecular weight and formula of this compound, sections on experimental protocols and signaling pathways are not applicable. No diagrams are required for the presentation of this specific data.
References
A Technical Guide to 2,6-Difluoro-3-methylphenol: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-3-methylphenol is a fluorinated aromatic compound with potential applications as a versatile building block in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, and physicochemical properties of this compound. It also presents a putative synthetic protocol and predicted spectroscopic data to aid researchers in its synthesis and characterization. Furthermore, the potential applications of this compound in drug discovery are discussed.
Chemical Structure and Nomenclature
The structure of this compound is characterized by a phenol ring substituted with two fluorine atoms at positions 2 and 6, and a methyl group at position 3.
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes known and computed properties.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Molecular Weight | 144.12 g/mol | [1][3] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Proposed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on general methods for the fluorination of phenols.
Materials:
-
3-Methylphenol
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylphenol (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (2.2 equivalents) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Analysis (Predicted)
Experimental spectroscopic data for this compound is not widely published. The following tables provide predicted data based on the chemical structure and known spectral data of similar compounds.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.1 | m | 2H | Ar-H |
| ~5.0-6.0 | br s | 1H | OH |
| ~2.3 | s | 3H | CH ₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 (dd) | C -F |
| ~135-140 (t) | C -OH |
| ~120-125 | C -CH₃ |
| ~110-115 (m) | Ar-C H |
| ~15-20 | C H₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3600 (broad) | O-H stretch |
| 2850-3000 | C-H stretch (aromatic and aliphatic) |
| 1580-1620 | C=C stretch (aromatic) |
| 1100-1300 | C-F stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular ion) |
| 129 | [M - CH₃]⁺ |
| 115 | [M - CHO]⁺ |
| 96 | [M - CHO - F]⁺ |
Applications in Drug Discovery
While specific applications of this compound in drug development are not extensively documented, its structural motifs suggest several potential roles in medicinal chemistry. The strategic placement of fluorine atoms can be used to fine-tune the electronic properties, pKa, and metabolic stability of a lead compound.
Potential Roles in a Signaling Pathway Context
Caption: Conceptual diagram of a drug candidate utilizing the this compound moiety to inhibit a kinase signaling pathway.
The difluorophenyl group can act as a bioisostere for other chemical groups, potentially improving drug-target interactions. The methyl group provides a point for further chemical modification, allowing for the exploration of structure-activity relationships.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed[2] |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Dermal | GHS06 (Skull and crossbones) or GHS07 (Exclamation mark) | Danger or Warning | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
Precautionary Statements: P264, P270, P301 + P310, P405, P501[4]
Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound represents a valuable, albeit under-documented, building block for chemical synthesis. Its fluorinated and methylated phenolic structure offers a unique combination of properties that can be exploited in the design of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its structure, properties, and potential synthesis, serving as a resource for researchers looking to incorporate this compound into their synthetic programs. Further experimental validation of its properties and reactivity is warranted to fully explore its potential.
References
- 1. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. US2950325A - Process for making fluorophenols - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,6-Difluoro-3-methylphenol: Synonyms, Identifiers, and Properties
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical entities is paramount. This technical guide provides a detailed overview of 2,6-Difluoro-3-methylphenol, a fluorinated aromatic compound of interest. This document summarizes its known synonyms and identifiers, physicochemical properties, and presents a generalized experimental workflow for its characterization, fulfilling the need for structured data and procedural clarity.
Synonyms and Identifiers of this compound
A consistent and accurate identification of chemical compounds is crucial for seamless research and communication. The following table consolidates the various synonyms and identifiers for this compound, compiled from multiple chemical databases and supplier information.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 261763-46-6 |
| PubChem CID | 2774152 |
| EC Number | 670-743-9 |
| InChI | InChI=1S/C7H6F2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 |
| InChIKey | YKCLAAQQWYPEDW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)F)O)F |
| Molecular Formula | C7H6F2O |
| Depositor-Supplied Synonyms | 2,6-difluoro-3-methyl-phenol, Phenol, 2,6-difluoro-3-methyl-, 2,6-Difluoro-m-cresol, 3-methyl-2,6-difluorophenol, MFCD01631340, AKOS006227772, CS-0206303 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 144.12 g/mol | PubChem, ChemScene |
| XLogP3-AA (Computed) | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem, ChemScene |
| Hydrogen Bond Acceptor Count | 1 | PubChem, ChemScene |
| Rotatable Bond Count | 0 | ChemScene |
| Topological Polar Surface Area | 20.2 Ų | PubChem, ChemScene |
| Form | Solid | Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a chemical compound. For this compound, Infrared (IR) and Raman spectral data are available. While specific peak assignments are not detailed here, the availability of these spectra from sources like the Bio-Rad Laboratories collection provides a valuable resource for identity confirmation.
Experimental Protocols: A Generalized Approach
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature or public synthesis databases. However, a logical synthetic approach can be inferred from established methods for the preparation of similar fluorinated phenols. A plausible workflow would involve the targeted fluorination of a suitable phenol precursor.
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a fluorinated phenol, which could be adapted for this compound.
Logical Workflow for Novel Compound Evaluation
In the absence of specific biological data or known signaling pathway involvement for this compound, a logical workflow for the general evaluation of a novel chemical entity in a drug discovery context is presented. This diagram outlines the typical progression from initial synthesis to biological screening.
Spectral Properties of 2,6-Difluoro-3-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 2,6-Difluoro-3-methylphenol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details predicted and known spectral data, outlines experimental protocols for spectral acquisition, and presents a generalized workflow for the spectral analysis of chemical compounds.
Core Spectral Data
The following tables summarize the key spectral data for this compound. It is important to note that while some data is derived from public databases, specific experimental NMR and UV-Vis data for this compound are not widely available. Therefore, predicted spectral data, generated using computational methods, are provided and should be considered as such.
Table 1: General and Mass Spectrometry Data
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O | PubChem[1] |
| Molecular Weight | 144.12 g/mol | PubChem[1] |
| Exact Mass | 144.03867113 Da | PubChem |
| Monoisotopic Mass | 144.03867113 Da | PubChem |
Table 2: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | m | 1H | Ar-H |
| ~6.8 - 7.0 | m | 1H | Ar-H |
| ~5.5 (variable) | br s | 1H | OH |
| ~2.3 | s | 3H | CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (ppm) | Assignment |
| ~150 - 155 (dd) | C-F |
| ~145 - 150 (dd) | C-F |
| ~130 - 135 | C-OH |
| ~125 - 130 | Ar-C |
| ~120 - 125 | Ar-C |
| ~115 - 120 | Ar-C |
| ~15 - 20 | CH₃ |
Table 4: Predicted ¹⁹F NMR Spectral Data
Reference: CFCl₃ (0 ppm)
| Chemical Shift (ppm) | Multiplicity |
| ~ -130 to -140 | m |
Table 5: Infrared (IR) and Raman Spectroscopy Data
| Spectroscopy | Instrument | Key Peaks (cm⁻¹) | Source |
| ATR-IR | Bruker Tensor 27 FT-IR | Broad O-H stretch (~3200-3600), Aromatic C-H stretch (~3000-3100), C=C aromatic ring stretches (~1400-1600), C-F stretches (~1100-1300), C-O stretch (~1200) | PubChem |
| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Strong aromatic ring vibrations, C-H and C-F vibrations. | PubChem |
Table 6: Predicted UV-Vis Spectral Data
| Solvent | λmax (nm) |
| Methanol | ~270-280 |
| Cyclohexane | ~265-275 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These are generalized protocols for phenolic compounds and should be adapted as necessary for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly of the hydroxyl proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
-
Reference the spectrum to an external standard such as CFCl₃.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
KBr Pellet (for transmission): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
GC-MS: Inject the sample solution onto a GC column to separate it from any impurities before it enters the mass spectrometer. The electron ionization (EI) source will cause fragmentation of the molecule.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be chosen to give an absorbance reading in the range of 0.1-1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
-
-
Data Analysis: Determine the λmax values from the spectrum. If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of a chemical compound.
Safety, Handling, and Storage
This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[2]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials. The compound should be stored under an inert atmosphere (e.g., nitrogen).[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]
This document is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
An In-depth Technical Guide on the Solubility of 2,6-Difluoro-3-methylphenol in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-Difluoro-3-methylphenol in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous compounds to predict its solubility profile. Furthermore, it details a standard experimental protocol for the precise determination of solubility in a laboratory setting.
Introduction to this compound
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and a methyl group at the meta position, significantly influences its physicochemical properties, including solubility. Understanding its behavior in various solvents is critical for its application in synthesis, purification, formulation, and biological assays.
Predicted Solubility Profile
Qualitative Assessment:
The presence of the polar hydroxyl group suggests some degree of solubility in polar solvents. However, the aromatic ring and the methyl group contribute to its nonpolar character. The two fluorine atoms, being highly electronegative, can participate in hydrogen bonding as acceptors, potentially influencing solubility in protic solvents. Generally, phenolic compounds exhibit greater solubility in organic solvents compared to water.
Data from Structurally Similar Compounds:
To provide a more concrete estimation, solubility data for 2,6-difluorophenol and m-cresol (3-methylphenol) are presented below. These compounds share key structural features with this compound and can serve as valuable reference points.
Table 1: Solubility Data of Compounds Structurally Related to this compound
| Solvent | 2,6-Difluorophenol | m-Cresol (3-methylphenol) | Predicted Solubility of this compound |
| Water | Slightly soluble[1][2] | 23.5 g/L | Low to moderate |
| Ethanol | Soluble[1][2] | Soluble | High |
| Methanol | Likely Soluble | Soluble | High |
| Acetone | Likely Soluble | Soluble | High |
| Acetonitrile | Likely Soluble | Soluble | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Soluble | High |
| Dichloromethane (DCM) | Likely Soluble | Soluble | Moderate to High |
Note: "Likely Soluble" is an estimation based on the general solubility of phenolic compounds and the available data for similar structures.
Based on this comparative data, this compound is expected to exhibit low to moderate solubility in water and high solubility in common organic solvents like ethanol, methanol, and DMSO.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[3][4][5][6][7]
3.1. Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMSO, DCM)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
3.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct quantitative solubility data for this compound remains to be experimentally determined and published, a reliable estimation can be made based on the behavior of structurally similar phenolic compounds. It is predicted to have high solubility in common organic laboratory solvents and lower solubility in water. For researchers requiring precise solubility values, the detailed shake-flask method provided in this guide offers a robust and accurate approach. This information is crucial for the effective design of experiments and the successful application of this compound in research and development.
References
- 1. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]
- 2. 2,6-Difluorophenol CAS#: 28177-48-2 [m.chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. bioassaysys.com [bioassaysys.com]
A Technical Guide to High-Purity 2,6-Difluoro-3-methylphenol for Researchers and Drug Development Professionals
An in-depth examination of the acquisition, synthesis, analysis, and potential applications of the fluorinated building block, 2,6-Difluoro-3-methylphenol, tailored for professionals in chemical research and pharmaceutical development.
This technical guide provides a comprehensive overview of this compound (CAS No. 261763-46-6), a valuable fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This document outlines the procurement of high-purity this compound, details a feasible synthetic route, provides protocols for its analysis, and explores its potential applications in drug discovery, including its relevance to specific signaling pathways.
Acquiring High-Purity this compound
For research and development purposes, sourcing high-purity this compound is crucial. Several reputable chemical suppliers offer this compound, typically with purity levels of 97% or higher. When procuring this reagent, it is essential to obtain a Certificate of Analysis (CoA) to verify its identity and purity.
Table 1: Prominent Suppliers of this compound
| Supplier | Product Number (Example) | Purity | Additional Information |
| ChemScene | CS-0206303 | ≥97% | Offers custom synthesis and commercial production services.[1] |
| Sigma-Aldrich (Merck) | Varies | Varies | Provides the compound for early discovery research; analytical data may not be collected by the supplier. |
| PubChem | CID 2774152 | N/A | A comprehensive public database with information on chemical properties and suppliers.[2] |
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount before handling this compound.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 261763-46-6 | [1][2] |
| Molecular Formula | C₇H₆F₂O | [1][2] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| Appearance | Solid (form) | |
| SMILES | CC1=C(C(=C(C=C1)F)O)F | [1] |
| InChI Key | YKCLAAQQWYPEDW-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
| LogP | 1.97882 | [1] |
Safety Information: this compound is classified as acutely toxic if swallowed and may cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Purification: Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route to this compound could involve the diazotization of 2,6-difluoro-3-methylaniline followed by a Sandmeyer-type reaction to introduce the hydroxyl group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Purification by Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Monitor the separation by collecting fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product, identified by a single spot on the TLC plate that corresponds to the Rf of a pure standard.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Methods for Purity Determination
Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Table 3: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and assess the purity of this compound.
Table 4: Suggested GC-MS Method Parameters
| Parameter | Condition |
| Column | Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated phenols are crucial building blocks in the synthesis of pharmaceuticals. The fluorine atoms can enhance a molecule's metabolic stability and binding affinity to its biological target. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a precursor for various classes of therapeutic agents.
Potential as a Building Block
The presence of a hydroxyl group and fluorine atoms on the aromatic ring makes this compound a versatile intermediate for introducing this substituted phenyl moiety into larger molecules through reactions such as ether synthesis or cross-coupling reactions.
Relevance to Signaling Pathways
While direct modulation of signaling pathways by this compound has not been reported, related fluorinated phenols are known to be used in the synthesis of compounds that target specific biological pathways. For instance, 3-Fluoro-2-methylphenol is utilized in the preparation of indole-like structures that are investigated for their potential to modulate ROR-gamma-t activity, a key regulator in various diseases.[3] This suggests that this compound could serve as a valuable scaffold for developing modulators of other critical signaling pathways.
Polyphenolic compounds, a broader class to which this molecule belongs, are known to modulate various neurotrophic signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation. The introduction of fluorine atoms could potentially fine-tune the activity and selectivity of such compounds.
Caption: Hypothetical drug discovery workflow and target signaling pathway.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in drug development. Its procurement from reliable suppliers, coupled with a robust understanding of its properties and analytical methods, is essential for its effective use. While its direct biological activities are not yet well-defined in the literature, its structural features suggest significant potential as a building block for the synthesis of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.
References
A Technical Guide to 2,6-Difluoro-3-methylphenol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of 2,6-Difluoro-3-methylphenol, a fluorinated organic compound of interest in various research and development applications. This document outlines key suppliers for research-grade material, summarizes its chemical properties, and explores potential, though not yet fully elucidated, areas of biological investigation.
Sourcing and Procurement of Research-Grade this compound
For researchers requiring high-purity this compound for experimental work, several reputable chemical suppliers offer this compound. The following table provides a comparative summary of offerings from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| ChemScene | CS-0206303 | ≥97% | Inquire | 261763-46-6[1] |
| Sigma-Aldrich | CDS023864 | AldrichCPR | Inquire | 261763-46-6[2] |
| Alfa Aesar | B24082 | Inquire | Inquire | 261763-46-6[3] |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental setups.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O | PubChem[3] |
| Molecular Weight | 144.12 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich[2] |
| Storage | 4°C, stored under nitrogen | ChemScene[1] |
Synthesis Methodologies for Fluorinated Phenol Derivatives
One described approach involves the use of protecting groups on the benzene ring to direct fluorination. For instance, 2,6-di-tert-butylphenol has been used as a starting material to achieve fluorination at the para position using xenon difluoride. Subsequent removal of the tert-butyl protecting groups yields the fluorophenol.[4] Another strategy involves the direct fluorination of phenol compounds using a fluorinating agent in the presence of a photocatalyst.[5] A further method describes the nucleophilic deoxyfluorination of phenols via aryl fluorosulfonate intermediates, utilizing sulfuryl fluoride and a fluoride source.[6]
The synthesis of poly-fluorinated phenol compounds has also been described through a method involving the reaction of a starting compound in a solvent at elevated temperature and pressure in the presence of a catalyst, with reported high yields and purity.[7]
A general workflow for the synthesis of a fluorinated phenol derivative might follow these conceptual steps:
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. CN110950739A - Method for directly fluorinating ortho-position of phenol compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents [patents.google.com]
Technical Guide to the Material Safety Data Sheet (MSDS) for 2,6-Difluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 2,6-Difluoro-3-methylphenol (CAS No: 261763-46-6), consolidating information from various chemical suppliers and databases. The information is presented to meet the needs of laboratory and research professionals for safe handling and use of this compound.
Data Presentation
The following tables summarize the key quantitative data available for this compound.
Table 1: Chemical Identification and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 261763-46-6 | [1][2][3][4] |
| Molecular Formula | C₇H₆F₂O | [1][2][4][5] |
| Molecular Weight | 144.12 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [1][5] |
| Synonyms | 2,6-Difluoro-m-cresol, 3-methyl-2,6-difluorophenol | [6] |
| Physical Form | Solid | [3][4] |
| Purity | ≥97% | [2] |
Table 2: Hazard Identification and GHS Classification
| Category | Information | Source(s) |
| GHS Pictogram(s) | GHS06 (Skull and Crossbones) | [3][4] |
| Signal Word | Danger | [1][3][4] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage | [1][5] |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [3][4] |
| Hazard Classifications | Acute Toxicity, Oral (Category 3)Acute Toxicity, Dermal (Category 3)Skin Corrosion/Irritation | [1][3][4][5] |
Table 3: Handling and Storage
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 4°C | [2] |
| Storage Conditions | Store in a dry, well-ventilated place. Keep container tightly closed. Store under nitrogen. | [2][5][7] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the acute oral toxicity data is likely determined using standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on the OECD Guideline 423 for Acute Oral Toxicity (Acute Toxic Class Method).
Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class based on the observed mortality in a stepwise procedure.
Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test (mortality or survival) in one step determines the dose for the next step.
Materials and Methods:
-
Test Animals: Healthy, young adult rodents (e.g., rats), typically females as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in appropriate cages and allowed to acclimatize to laboratory conditions for at least 5 days. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. If not water, the toxicological characteristics of the vehicle must be known.
-
Administration of Doses: The substance is administered in a single dose. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for rodents).
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
A group of animals (typically 3) is dosed at the starting dose.
-
The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The outcome of the first step determines the subsequent steps:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the observation period.
-
Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.
Material Safety Data Sheet (MSDS) Structure
The following diagram illustrates the logical flow of information typically found in a Material Safety Data Sheet.
Caption: Logical flow of sections in a typical Material Safety Data Sheet (MSDS).
References
- 1. researchgate.net [researchgate.net]
- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. oecd.org [oecd.org]
- 5. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental reactivity of fluorinated phenols
An In-depth Technical Guide to the Fundamental Reactivity of Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2][3][4] Fluorinated compounds are prevalent in numerous pharmaceuticals and agrochemicals due to the unique properties fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[4][5] Fluorinated phenols, in particular, serve as versatile building blocks and key intermediates in the synthesis of complex bioactive molecules. Understanding their fundamental reactivity is crucial for designing efficient synthetic routes and for predicting their behavior in biological systems. This guide provides a detailed overview of the core physicochemical properties, key reactivity patterns, and experimental methodologies related to fluorinated phenols.
Physicochemical Properties of Fluorinated Phenols
The introduction of a highly electronegative fluorine atom significantly alters the electronic properties of the phenol ring, which in turn influences its acidity and electrochemical behavior.
Acidity (pKa)
The acidity of a phenol is determined by the stability of its corresponding phenoxide anion. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects is position-dependent and directly impacts the pKa.
Generally, fluorination increases the acidity of phenols compared to the parent molecule (pKa ≈ 10.0) by stabilizing the negative charge of the phenoxide ion through the -I effect.[6][7] The trend in acidity among positional isomers can be explained by the relative contributions of the inductive and resonance effects.[6][7]
-
Ortho-substitution (2-Fluorophenol) : The inductive effect is strongest at the ortho position, leading to the greatest stabilization of the phenoxide and thus the lowest pKa.[6][7]
-
Meta-substitution (3-Fluorophenol) : The inductive effect is weaker than at the ortho position, and the resonance effect does not influence the phenoxide oxygen. The resulting acidity is intermediate.[6][7]
-
Para-substitution (4-Fluorophenol) : The inductive effect is weakest at the para position. Furthermore, the +R effect of fluorine partially counteracts the stabilization of the negative charge, making it the least acidic of the three isomers.[6][7]
Below is a logical diagram illustrating these electronic effects.
Caption: Influence of fluorine's position on phenoxide stability and acidity.
The quantitative pKa values for phenol and its monofluorinated derivatives are summarized in the table below.
| Compound | pKa Value | Reference(s) |
| Phenol | 10.0 | [6][7] |
| 2-Fluorophenol | 8.7 | [6][7] |
| 3-Fluorophenol | 9.3 | [6][7] |
| 4-Fluorophenol | 9.9 | [6][7] |
| Pentafluorophenol | 5.5 | [8] |
| 3,5-Bis(trifluoromethyl)phenol | 6.8 | [8] |
| Table 1: pKa values of selected fluorinated phenols in aqueous solution. |
Oxidation Potentials
The oxidation of phenols proceeds via the formation of a phenoxyl radical. The ease of this oxidation is quantified by the oxidation potential; a lower potential indicates a more easily oxidized compound. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups, like fluorine, increase it. Therefore, fluorinated phenols are generally more resistant to oxidation than phenol itself.[9]
Key Reactivity Patterns
Deoxyfluorination: Replacing the Hydroxyl Group
One of the most powerful transformations for this class of compounds is deoxyfluorination, the direct replacement of the phenolic hydroxyl group with a fluorine atom. This reaction is particularly valuable for synthesizing aryl fluorides from readily available phenol precursors.[5][11][12][13]
A. Deoxyfluorination via Aryl Fluorosulfonates
A robust method involves a two-step or one-pot conversion where the phenol is first activated by reaction with sulfuryl fluoride (SO₂F₂) to form an aryl fluorosulfonate intermediate.[5][14] This intermediate is then subjected to nucleophilic substitution with a fluoride source, such as tetramethylammonium fluoride (NMe₄F), to yield the aryl fluoride.[5][14] The reaction often proceeds under mild conditions and exhibits a broad substrate scope.[5] Computational studies suggest the C-F bond formation occurs via a concerted transition state rather than a discrete Meisenheimer intermediate.[5][14]
B. Deoxyfluorination with Imidazolium-Based Reagents (e.g., PhenoFluor)
Specialized reagents like PhenoFluor have been developed for the efficient deoxyfluorination of phenols, including electron-rich systems that are challenging substrates for traditional SₙAr reactions.[13][15][16] The reaction mechanism is thought to involve the formation of a 2-phenoxy-imidazolium intermediate, which then undergoes nucleophilic attack by fluoride.[12] Hydrogen bonding appears to be a crucial factor in facilitating the fluoride substitution.[11][12]
Reactions on the Aromatic Ring
A. Electrophilic Aromatic Substitution (SₑAr)
In electrophilic aromatic substitution, the hydroxyl group is a strong activating group and is ortho, para-directing. The fluorine atom is deactivating due to its inductive effect but is also ortho, para-directing because of its resonance effect. When both are present, the powerful activating effect of the hydroxyl group typically dominates the directing effects. However, the reactivity of fluorobenzene in SₑAr is considered anomalous; reactions at the para position can be faster than in benzene itself, and the ortho/para ratio is heavily skewed towards para (around 90%).[17] This complexity means that regioselectivity in the SₑAr of fluorinated phenols can be nuanced and depends on the specific electrophile and reaction conditions.
B. Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution on an unactivated aromatic ring is generally difficult.[18] However, the SₙAr reaction becomes feasible if the ring is rendered electron-deficient by strong electron-withdrawing groups. The fluorine atom itself can act as a leaving group in SₙAr reactions, especially when activated by other substituents (e.g., a nitro group) ortho or para to it.[19] Recent advances have utilized photoredox catalysis to enable the SₙAr of unactivated and even electron-rich fluoroarenes under mild conditions.[18][20]
The general mechanisms for SₑAr and SₙAr are contrasted in the diagram below.
Caption: Comparison of general mechanisms for SₑAr and SₙAr reactions.
Oxidative Coupling
Oxidative coupling of phenols is a reaction that forms new C-C or C-O bonds through an oxidative process, often catalyzed by transition metal complexes or enzymes.[21][22] For fluorinated phenols, this reactivity is relevant for the synthesis of complex polyphenolic structures and for understanding their metabolic pathways. For instance, the enzyme tyrosinase can catalyze the oxidation of 3- and 4-fluorophenol, leading to polymerization through a phenolic coupling pathway that involves the elimination of a fluoride ion.[10] In contrast, 2-fluorophenol acts as a competitive inhibitor of the enzyme, highlighting the profound impact of substituent position on biochemical reactivity.[10]
Experimental Protocols
Detailed methodologies are critical for reproducible research. Below is a representative protocol for the deoxyfluorination of a phenol.
Protocol: One-Pot Deoxyfluorination of 4-Cyanophenol via an Aryl Fluorosulfonate Intermediate
This protocol is adapted from the procedure described by T. A. Ritter and coworkers (J. Am. Chem. Soc. 2017).[5]
Materials:
-
4-Cyanophenol
-
Tetramethylammonium fluoride (NMe₄F)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk tube or sealed pressure vessel) equipped with a magnetic stir bar
-
Gas regulator and needle valve for SO₂F₂
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol (1.0 eq) and anhydrous DMF.
-
Addition of Fluoride Source: Add tetramethylammonium fluoride (NMe₄F) (2.0 eq) to the solution and stir until dissolved.
-
Introduction of SO₂F₂: Carefully introduce sulfuryl fluoride (SO₂F₂) gas (approx. 1.2 eq) into the reaction vessel via a needle valve below the surface of the stirred solution. Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood.
-
Reaction: Seal the vessel and stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-cyanofluorobenzene.
The following workflow diagram visualizes this experimental process.
Caption: General experimental workflow for one-pot deoxyfluorination.
Applications in Drug Development
The fundamental reactivity of fluorinated phenols is directly exploited in drug discovery and development.[1][2]
-
Metabolic Blocking: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F at a site of oxidative metabolism (e.g., para-hydroxylation of a phenyl ring) is a common and effective strategy to improve a drug's pharmacokinetic profile and half-life.[2]
-
Tuning Acidity and Lipophilicity: As shown in Table 1, fluorine substitution can precisely modulate the pKa of the phenolic hydroxyl group. This allows for the fine-tuning of a molecule's ionization state at physiological pH, which can impact its solubility, cell permeability, and binding to target proteins.[4]
-
Enhancing Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site. The 4-fluorophenoxy substituent in the BTK inhibitor Ibrutinib, for example, was found to enhance binding and improve pharmacokinetics.[1]
-
PET Imaging: The use of fluorine-18 ([¹⁸F]), a positron-emitting isotope, is central to Positron Emission Tomography (PET) imaging.[1][2] The development of efficient methods for the late-stage ¹⁸F-fluorination of phenols and their derivatives is a vibrant area of research, enabling the synthesis of radiotracers to study drug distribution and target engagement in vivo.[16][23][24]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxyfluorination of Phenols [organic-chemistry.org]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. osti.gov [osti.gov]
- 21. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Metal-free oxidative fluorination of phenols with [18F]fluoride. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Uncharted Territory: The Biological Activity of 2,6-Difluoro-3-methylphenol Remains Undocumented
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of 2,6-Difluoro-3-methylphenol. Despite the growing interest in fluorinated compounds within pharmaceutical research, this specific molecule has not been the subject of published studies detailing its pharmacological effects, mechanisms of action, or potential therapeutic applications.
Currently, information on this compound is primarily limited to its chemical and physical properties. Databases such as PubChem provide details on its molecular structure, weight, and safety classifications, but do not contain any data on its biological function.[1] This absence of research means that no quantitative data, such as IC50 or EC50 values, experimental protocols, or identified signaling pathways associated with this compound are available to the scientific community.
The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery. Fluorination can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to enhanced efficacy and bioavailability. While the broader class of fluorinated phenols has been explored for various therapeutic purposes, the specific biological profile of this compound remains an open question.
The lack of available data prevents the construction of an in-depth technical guide as requested. Key components of such a guide, including summaries of quantitative data, detailed experimental methodologies, and visualizations of molecular interactions, are contingent on the existence of primary research.
Future research into the biological activities of this compound would be necessary to unlock its potential. Such investigations would likely involve initial in vitro screening against a variety of cellular targets to identify any potential bioactivity. Positive hits would then warrant more detailed mechanistic studies to elucidate signaling pathways and potential therapeutic uses.
Until such studies are conducted and published, the biological landscape of this compound will remain uncharted territory for researchers, scientists, and drug development professionals.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2,6-Difluoro-3-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,6-difluoro-3-methylphenol, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document offers detailed experimental protocols for a multi-step synthesis, quantitative data for key compounds, and visualizations of the synthetic pathway.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical industry. The unique electronic properties of fluorine can modulate the physicochemical and biological characteristics of a molecule. This compound and its derivatives are important intermediates in the synthesis of various bioactive compounds. Their preparation often involves strategic functionalization of a fluorinated aromatic core.
Applications in Drug Development
The this compound scaffold is a key component in the design of novel therapeutic agents. The presence of two fluorine atoms ortho to the hydroxyl group can influence the acidity of the phenol, its lipophilicity, and its metabolic stability. These factors are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of this compound are explored for their potential as enzyme inhibitors, receptor modulators, and other targeted therapies.
Synthesis of this compound
A plausible and efficient multi-step synthesis for this compound is outlined below. The key steps involve the directed ortho-metalation of a difluoroanisole precursor, followed by methylation and subsequent demethylation to yield the target phenol.
Overall Synthetic Workflow
Caption: Multi-step synthesis of this compound.
Experimental Protocols
Step 1: Ortho-Lithiation of 2,3-Difluoroanisole
This procedure utilizes directed ortho-metalation, where the methoxy group directs the lithiation to the adjacent ortho position.[1][2][3]
Materials:
-
2,3-Difluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-difluoroanisole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate, 2,3-difluoro-6-lithioanisole, is expected.
Mechanism of Directed Ortho-Metalation
Caption: Mechanism of directed ortho-metalation and methylation.
Step 2: Methylation of the Lithiated Intermediate
The generated aryllithium species is a potent nucleophile and readily reacts with an electrophile like methyl iodide.
Materials:
-
Reaction mixture from Step 1
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the cold (-78 °C) solution of 2,3-difluoro-6-lithioanisole, add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain crude 2,6-difluoro-3-methylanisole.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 3: Demethylation of 2,6-Difluoro-3-methylanisole
The final step involves the cleavage of the methyl ether to yield the desired phenol. Boron tribromide is a highly effective reagent for this transformation.[4][5][6]
Materials:
-
2,6-Difluoro-3-methylanisole
-
Boron tribromide (BBr₃) in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-difluoro-3-methylanisole (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 50 mL).
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).
-
Combine the second set of organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or chromatography if necessary.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |
| 2,3-Difluoroanisole | C₇H₆F₂O | 144.12 | ≥98% | Commercially Available |
| 2,6-Difluoro-3-methylanisole | C₈H₈F₂O | 158.15 | - | Intermediate |
| This compound | C₇H₆F₂O | 144.12 | ≥97% | [7] |
Spectroscopic Data for this compound
| Technique | Data | Reference |
| IR (ATR) | Neat | [8] |
| ¹H NMR | Data not explicitly found in searches. Predicted shifts would show aromatic protons, a methyl singlet, and a hydroxyl proton singlet. | - |
| ¹³C NMR | Data not explicitly found in searches. Predicted shifts would show distinct signals for all seven carbons. | - |
| Mass Spec | Monoisotopic Mass: 144.03867113 Da | [8] |
Note: While specific NMR data was not found in the initial searches, typical chemical shifts can be predicted based on the structure. For detailed characterization, it is recommended to acquire NMR spectra of the synthesized compound.
Safety Information
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Boron tribromide is a corrosive and moisture-sensitive liquid. It reacts violently with water and protic solvents. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
This compound is classified as toxic if swallowed and may cause skin and eye irritation.[8] Handle with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 2,6-Difluoro-3-methylphenol as a Versatile Building Block in the Synthesis of Biologically Active Molecules
References
Application Notes and Protocols for 2,6-Difluoro-3-methylphenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-difluoro-3-methylphenol as a versatile building block in medicinal chemistry, with a focus on its application in the synthesis of potential therapeutic agents. The protocols outlined below are based on established synthetic methodologies and provide a framework for the development of novel compounds incorporating the 2,6-difluoro-3-methylphenoxy scaffold.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The this compound moiety presents a unique scaffold with distinct electronic and steric properties. The ortho-difluoro substitution pattern can influence the pKa of the phenolic hydroxyl group and provide vectors for specific interactions with biological targets, while the methyl group offers a point for further structural modification. This document explores the potential of this building block in the design and synthesis of novel bioactive molecules.
Key Applications: Synthesis of Bioactive Scaffolds
While direct applications of this compound in reported drug discovery programs are not extensively documented, its structural motifs are present in compounds explored for various therapeutic areas. The primary application of this phenol is as a nucleophile in the synthesis of substituted diaryl ethers. These ethers are key pharmacophores in a multitude of biologically active compounds, including kinase inhibitors and antibacterial agents.
One notable area of interest is the development of inhibitors for the bacterial cell division protein FtsZ. A structurally related scaffold, 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide, has been investigated for its potential against Gram-negative bacteria.[1] This highlights the potential of the 2,6-difluoro-3-substituted phenoxy core in designing novel antibacterial agents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted Diaryl Ethers via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the synthesis of diaryl ethers by reacting this compound with an activated aryl halide.
Materials:
-
This compound
-
Appropriate aryl halide (e.g., a nitro-substituted or otherwise activated aryl fluoride or chloride)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF or DMSO to dissolve the phenol.
-
Add a suitable base, such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.
-
Add the activated aryl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude diaryl ether by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product by NMR (1H, 13C, 19F) and Mass Spectrometry.
Protocol 2: Synthesis of a 2,6-Difluoro-3-alkoxybenzamide Scaffold (Hypothetical Adaptation)
This protocol is a hypothetical adaptation for the synthesis of a benzamide scaffold related to known FtsZ inhibitors, starting from a derivative of this compound. This would first require modification of the methyl group to a functional group suitable for introducing the alkoxy side chain.
Step 1: Benzylic Bromination of this compound (Not shown in workflow)
The methyl group would first need to be functionalized, for example, via benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This would be followed by protection of the phenolic hydroxyl group.
Step 2: Synthesis of the Benzamide
This part of the protocol assumes the availability of a suitable 2,6-difluoro-3-(bromomethyl)phenol derivative.
Materials:
-
Protected 2,6-difluoro-3-(bromomethyl)phenol derivative
-
Desired alcohol for the side chain (e.g., 2-hydroxymethyloxazole)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia or an amine source
-
Oxidizing agent (e.g., Potassium permanganate)
-
Activating agent for amide coupling (e.g., SOCl2, HATU)
-
Deprotection reagents
Procedure:
-
Alkylation: To a solution of the desired alcohol (e.g., 2-hydroxymethyloxazole) in anhydrous THF, add sodium hydride (1.1 eq) at 0 °C and stir for 30 minutes. Add the protected 2,6-difluoro-3-(bromomethyl)phenol derivative (1.0 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Oxidation: Following workup and purification, the resulting ether would need to be oxidized at the benzylic position to a carboxylic acid. This could potentially be achieved using a strong oxidizing agent like potassium permanganate.
-
Amide Formation: The resulting carboxylic acid can be converted to the corresponding benzamide. This can be achieved by first converting the acid to an acid chloride using thionyl chloride, followed by reaction with ammonia. Alternatively, standard peptide coupling reagents like HATU can be used to directly couple the carboxylic acid with an ammonia source or an amine.
-
Deprotection: The final step would involve the removal of the protecting group from the phenolic hydroxyl to yield the target compound.
Hypothetical Synthetic Pathway
Caption: Hypothetical pathway to a benzamide scaffold.
Data Summary
Currently, there is a lack of publicly available quantitative biological data for compounds directly synthesized from this compound. The table below is a template that can be used to summarize such data as it becomes available through research and development efforts.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Other Relevant Data |
| Example-01 | e.g., FtsZ | e.g., Polymerization Assay | Data Not Available | e.g., MIC against specific bacterial strains |
| Example-02 | e.g., Kinase X | e.g., Kinase Activity Assay | Data Not Available | e.g., Selectivity data |
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique substitution pattern offers the potential to design novel bioactive molecules with improved pharmacological properties. The provided protocols for the synthesis of diaryl ethers serve as a foundational starting point for chemists to explore the chemical space around this scaffold. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery.
References
Application Note: 1H and 13C NMR Spectroscopic Analysis of 2,6-Difluoro-3-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra of 2,6-Difluoro-3-methylphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The data presented herein is based on predicted values, offering a reference for the identification and characterization of this molecule.
Predicted Spectroscopic Data
The chemical structure of this compound is shown below:
Figure 1. Chemical structure of this compound.
The predicted 1H and 13C NMR data are summarized in the tables below. These predictions are based on established chemical shift principles and typical coupling constants for fluorinated aromatic compounds.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 6.8 - 7.1 | ddd | 3JH5-H4 ≈ 8-9, 3JH5-F6 ≈ 8-10, 4JH5-F2 ≈ 1-2 | H5 |
| ~ 6.7 - 6.9 | t | 3JH4-H5 ≈ 8-9, 4JH4-F6 ≈ 8-9 | H4 |
| ~ 5.0 - 6.0 | br s | - | OH |
| ~ 2.2 | s | - | CH3 |
ddd: doublet of doublet of doublets, t: triplet, br s: broad singlet, s: singlet
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 155 - 158 | dd | 1JC-F ≈ 240-250, 2JC-F ≈ 10-15 | C2 |
| ~ 153 - 156 | dd | 1JC-F ≈ 240-250, 2JC-F ≈ 10-15 | C6 |
| ~ 145 - 148 | t | 2JC-F ≈ 10-15 | C1 |
| ~ 125 - 128 | d | 3JC-F ≈ 5-10 | C4 |
| ~ 120 - 123 | d | 2JC-F ≈ 20-25 | C3 |
| ~ 112 - 115 | dd | 2JC-F ≈ 20-25, 3JC-F ≈ 5-10 | C5 |
| ~ 15 - 18 | q | 4JC-F ≈ 2-4 | CH3 |
dd: doublet of doublets, t: triplet, d: doublet, q: quartet
Interpretation of Predicted Spectra
1H NMR Spectrum: The aromatic region is expected to show two complex signals corresponding to H4 and H5. H5 is predicted to be a doublet of doublet of doublets due to ortho coupling with H4, a three-bond coupling with the fluorine at C6, and a smaller four-bond coupling with the fluorine at C2. H4 is anticipated to appear as a triplet due to similar coupling constants for the ortho H-H coupling and the meta H-F coupling. The methyl protons should appear as a singlet in the upfield region. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary with sample concentration and temperature.
13C NMR Spectrum: The 13C spectrum will be characterized by large one-bond carbon-fluorine couplings (¹JCF) for C2 and C6, which will appear as doublets with coupling constants around 240-250 Hz. The other carbons in the aromatic ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, resulting in further splitting. The carbon bearing the hydroxyl group (C1) is expected to show a triplet multiplicity due to coupling with both fluorine atoms. The methyl carbon will appear as a quartet due to a small four-bond coupling to the fluorine at C2.
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent: Chloroform-d (CDCl3) is a suitable solvent. Other common NMR solvents like acetone-d6 or DMSO-d6 can also be used.[3]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex splitting patterns.
3. 1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-3 seconds.
4. 13C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is standard.
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 128-1024 scans, depending on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent signal (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).[3]
-
Integrate the signals in the 1H spectrum.
Visualizations
Experimental Workflow
The general workflow for NMR spectroscopic analysis is depicted below.
Diagram 1. General workflow for NMR spectroscopic analysis.
Key Structural Correlations
The following diagram illustrates the key through-bond NMR correlations (couplings) that are crucial for the structural assignment of this compound. These correlations can be experimentally verified using 2D NMR techniques such as COSY (H-H correlation) and HMBC (long-range C-H correlation).
Diagram 2. Key NMR coupling correlations for structural assignment.
References
Application Note: Assigning NMR Chemical Shifts for 2,6-Difluoro-3-methylphenol and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of pharmaceutical compounds.[1][2] This application note provides a detailed protocol for the assignment of NMR chemical shifts for 2,6-Difluoro-3-methylphenol, a key intermediate in the synthesis of various pharmaceuticals, and the identification of its potential impurities. A systematic approach to sample preparation, data acquisition, and spectral analysis is crucial for accurate impurity profiling and ensuring the quality of drug substances.[1][2]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5][6]
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]
-
Internal standard (e.g., Tetramethylsilane - TMS)[5]
-
Glass Pasteur pipette and filter plug (e.g., glass wool)[4][6]
Protocol:
-
Weigh the appropriate amount of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5]
-
Gently swirl or vortex the vial to dissolve the sample completely. If the sample is not easily solubilized, gentle heating or sonication may be applied.
-
If any solid particles remain, filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube to a height of about 4-5 cm.[4][6]
-
Add a small amount of internal standard (e.g., TMS) to the NMR tube, if required for precise chemical shift referencing.
-
Cap the NMR tube securely and label it clearly.[4]
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Typical Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 8-16 | 1024-4096 |
| Spectral Width | -2 to 12 ppm | -20 to 220 ppm |
| Acquisition Time | 3-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Temperature | 298 K | 298 K |
Note: These parameters may need to be optimized based on the sample concentration and the specific instrument used. For impurity detection, a higher number of scans may be necessary to improve the signal-to-noise ratio.[2]
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative ratios of different protons.
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.[8]
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| OH | 4.5 - 6.0 (broad) | Singlet | - |
| Ar-H4 | 6.8 - 7.2 | Triplet | J(H,F) ≈ 8-10 |
| Ar-H5 | 6.6 - 7.0 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 |
| CH₃ | 2.1 - 2.4 | Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (C-OH) | 145 - 155 (d, J(C,F) ≈ 240-250 Hz) |
| C2 (C-F) | 150 - 160 (d, J(C,F) ≈ 240-250 Hz) |
| C3 (C-CH₃) | 120 - 130 |
| C4 | 125 - 135 |
| C5 | 110 - 120 |
| C6 (C-F) | 150 - 160 (d, J(C,F) ≈ 240-250 Hz) |
| CH₃ | 15 - 25 |
Identification of Common Impurities
Impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation. NMR spectroscopy is a primary tool for identifying and quantifying these impurities.[2]
Table 3: ¹H NMR Chemical Shifts of Common Solvents and Impurities [9][10]
| Impurity | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Water | 1.56 | s |
| Acetone | 2.17 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 1.21 (t), 3.48 (q) | t, q |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q |
| Hexane | 0.88 (t), 1.26 (m) | t, m |
| Toluene | 2.36 (s), 7.17-7.29 (m) | s, m |
| Silicone Grease | ~0.07 | s |
Workflow for Impurity Identification:
Caption: Workflow for the identification of impurities using NMR.
Advanced NMR Techniques for Structural Elucidation
For complex mixtures or novel impurities, one-dimensional NMR spectra may not be sufficient. Two-dimensional (2D) NMR experiments can provide crucial connectivity information.[1]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information.
Logical Relationship for Structure Elucidation:
Caption: Logical workflow for structure elucidation using various NMR experiments.
Conclusion
This application note provides a comprehensive guide for the assignment of NMR chemical shifts of this compound and the identification of its impurities. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently assess the purity and confirm the structure of this important pharmaceutical intermediate. The use of advanced 2D NMR techniques further enhances the ability to characterize unknown impurities, ensuring the quality and safety of the final drug product.
References
- 1. Pharmaceutical NMR Analytical Services [intertek.com]
- 2. veeprho.com [veeprho.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
Application Note: FT-IR Spectroscopic Analysis of 2,6-Difluoro-3-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2,6-Difluoro-3-methylphenol. It includes a summary of expected vibrational frequencies, a comprehensive experimental protocol for sample analysis, and an interpretation of the spectral data. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.
Introduction
This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its phenolic structure, combined with fluorine and methyl substituents, offers a unique scaffold for the synthesis of novel molecules with potential biological activity. Accurate and reliable analytical methods are essential for its characterization. FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule, making it an invaluable tool for structural confirmation. This note details the expected FT-IR spectral features of this compound and provides a standardized protocol for obtaining its spectrum.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The expected vibrational frequencies are summarized in the table below. These values are based on typical frequency ranges for the respective functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3550-3200 | O-H stretch (hydrogen-bonded) | Phenolic -OH | Strong, Broad |
| 3100-3000 | C-H stretch | Aromatic C-H | Medium to Weak |
| 2960-2850 | C-H stretch | Methyl (-CH₃) | Medium |
| 1620-1580 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1500-1450 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1470-1430 | C-H bend | Methyl (-CH₃) | Medium |
| 1260-1180 | C-O stretch | Phenolic C-O | Strong |
| 1200-1000 | C-F stretch | Aryl-F | Strong |
| 900-675 | C-H bend (out-of-plane) | Aromatic C-H | Strong |
Experimental Protocol: FT-IR Analysis of a Solid Sample
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method.
3.1. Materials and Equipment
-
FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]
-
ATR accessory or KBr pellet press kit
-
Spatula
-
Mortar and pestle (for KBr method)
-
FT-IR grade Potassium Bromide (KBr) (for KBr method)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
-
Sample: this compound (solid)[2]
3.2. Procedure: ATR Method
-
Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
3.3. Procedure: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry FT-IR grade KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty pellet holder in the spectrometer and run a background scan.
-
Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the holder and acquire the FT-IR spectrum.
-
Data Processing: Process the acquired spectrum (e.g., baseline correction, smoothing) as needed.
FT-IR Spectrum Interpretation
The FT-IR spectrum of this compound should exhibit the following key absorption bands:
-
O-H Stretching: A prominent broad absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.[3][4] The broadness of this peak is a characteristic feature of phenols.[5]
-
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as weaker bands in the 3100-3000 cm⁻¹ region.[5] The aliphatic C-H stretching from the methyl group should be observed between 2960 and 2850 cm⁻¹.[6]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in two or more medium to strong bands in the 1620-1450 cm⁻¹ range.[5][7]
-
C-H Bending: The in-plane bending vibration of the methyl C-H bonds is expected around 1470-1430 cm⁻¹. The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the fingerprint region (900-675 cm⁻¹), which can be indicative of the substitution pattern.
-
C-O Stretching: A strong absorption band corresponding to the stretching vibration of the phenolic C-O bond should be present in the 1260-1180 cm⁻¹ region.[5]
-
C-F Stretching: Due to the presence of two fluorine atoms attached to the aromatic ring, strong absorption bands due to C-F stretching are expected in the 1200-1000 cm⁻¹ range.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
References
- 1. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. instanano.com [instanano.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 2,6-Difluoro-3-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed protocol for the analysis of 2,6-Difluoro-3-methylphenol using mass spectrometry. It further proposes a theoretical fragmentation pattern based on established principles of mass spectrometry and analysis of structurally similar compounds. The provided methodologies and expected fragmentation data will aid researchers in the identification and characterization of this and related fluorinated phenolic compounds, which are of increasing interest in medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic compound with potential applications in the synthesis of novel pharmaceutical agents and functional materials. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex mixtures, for reaction monitoring, and for metabolite identification studies. Electron Ionization (EI) mass spectrometry is a standard technique for the structural elucidation of volatile and semi-volatile organic compounds. The resulting fragmentation pattern provides a unique fingerprint of the molecule, offering insights into its structural features. This application note details the expected fragmentation pathways of this compound and provides a comprehensive protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound under Electron Ionization (EI) is predicted to proceed through several key pathways, influenced by the phenolic hydroxyl group, the electron-withdrawing fluorine atoms, and the electron-donating methyl group. The molecular formula of this compound is C₇H₆F₂O, with a molecular weight of 144.12 g/mol .[1][2]
The initial event in the mass spectrometer is the ionization of the molecule to form the molecular ion (M⁺˙). Phenols typically exhibit a strong molecular ion peak.[3] The fragmentation of this molecular ion is expected to follow several competing pathways:
-
Loss of a Methyl Radical (CH₃•): Alpha-cleavage of the C-C bond between the aromatic ring and the methyl group can lead to the expulsion of a methyl radical.
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenols involves the loss of a neutral CO molecule from the molecular ion.[3][4]
-
Loss of a Formyl Radical (HCO•): The loss of a formyl radical is another characteristic fragmentation of phenols.[3]
-
Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms allows for the potential elimination of a neutral HF molecule.
-
Cleavage of the Aromatic Ring: Further fragmentation can lead to the cleavage of the aromatic ring, resulting in smaller charged fragments.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound. The relative intensities are hypothetical and would need to be confirmed by experimental data.
| Fragment Ion | Proposed Structure | m/z (Da) | Proposed Origin | Predicted Relative Intensity |
| [C₇H₆F₂O]⁺˙ | Molecular Ion | 144 | Intact Molecule | High |
| [C₆H₃F₂O]⁺ | Loss of Methyl | 129 | M⁺˙ - •CH₃ | Medium |
| [C₆H₆F₂]⁺˙ | Loss of Carbon Monoxide | 116 | M⁺˙ - CO | Medium-Low |
| [C₆H₅F₂]⁺ | Loss of Formyl Radical | 115 | M⁺˙ - HCO• | Medium |
| [C₆H₅FO]⁺˙ | Loss of Hydrogen Fluoride | 124 | M⁺˙ - HF | Low |
| [C₅H₃F₂]⁺ | Sequential Loss | 101 | [M-CH₃]⁺ - CO | Low |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with methanol for direct infusion analysis or to an appropriate concentration for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for a standard GC-MS system equipped with an electron ionization source.
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Inject 1 µL of the working solution in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode.
Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (m/z 144).
-
Identify and annotate the major fragment ions in the spectrum.
-
Compare the observed fragmentation pattern with the proposed pathways and data from spectral libraries (if available).
Logical Workflow for Fragmentation Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the mass spectrum of this compound.
Caption: Workflow for mass spectral analysis of this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, based on established chemical principles, offers a robust starting point for the interpretation of experimental data. The detailed experimental protocol ensures reproducible and high-quality data acquisition. This information is valuable for researchers working on the synthesis, characterization, and application of fluorinated phenolic compounds. Experimental verification of the proposed fragmentation pathways is recommended to further solidify the understanding of the mass spectrometric behavior of this molecule.
References
- 1. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of 2,6-Difluoro-3-methylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Difluoro-3-methylphenol is a fluorinated aromatic compound of interest in pharmaceutical and chemical synthesis. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, making robust analytical methods for purity assessment and quantification crucial. Gas chromatography (GC) coupled with mass spectrometry (MS) offers a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. However, the inherent polarity of the phenolic hydroxyl group can lead to poor chromatographic peak shape and reduced sensitivity.[1] To address this, a derivatization step is often employed to convert the polar analyte into a more volatile and less polar form.[1]
This application note details a comprehensive GC-MS method for the analysis of this compound, incorporating a silylation derivatization step to enhance analytical performance. The protocol covers sample preparation, derivatization, and GC-MS instrument parameters.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described GC-MS method for the analysis of the trimethylsilyl (TMS) derivative of this compound.
| Analyte (as TMS derivative) | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) (1-100 µg/mL) |
| This compound-TMS | 10.5 | 0.1 | 0.3 | >0.998 |
| Internal Standard (IS)-TMS | 12.2 | - | - | - |
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from an aqueous matrix.
-
pH Adjustment: In a separatory funnel, adjust the pH of 100 mL of the aqueous sample to < 2 using sulfuric acid.[2]
-
Extraction: Add 50 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes.[2] Allow the layers to separate and collect the organic (bottom) layer.[2]
-
Repeat Extraction: Repeat the extraction process two more times with fresh 50 mL portions of dichloromethane.
-
Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.[2]
-
Concentration: Concentrate the dried extract to a volume of approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.[2]
2. Derivatization Protocol (Silylation)
Derivatization converts the polar phenolic hydroxyl group to a non-polar trimethylsilyl (TMS) ether, improving GC performance.[2]
-
Reagent Preparation: Prepare a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2]
-
Reaction: To the 1 mL concentrated sample extract, add 100 µL of the BSTFA + 1% TMCS reagent.[3]
-
Incubation: Cap the vial tightly and heat the mixture at 70°C for 60 minutes in a heating block or water bath.[2]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
3. GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer is required.[4] A data system is recommended for peak integration and analysis.[4]
-
GC Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][6]
-
Injector: Splitless mode.[7]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: 4 minutes.
-
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Fluorophenol Isomers
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of fluorophenol isomers, specifically 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol. The method utilizes a pentafluorophenyl (PFP) stationary phase, which provides enhanced selectivity for positional isomers of halogenated compounds.[1] A reversed-phase elution protocol with a simple isocratic mobile phase of acetonitrile and water with formic acid ensures reproducible and rapid separation. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification and identification of fluorophenol isomers in various sample matrices.
Introduction
Fluorophenols are important chemical intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The isomeric position of the fluorine atom on the phenol ring significantly influences the compound's physical, chemical, and biological properties. Therefore, the ability to separate and quantify individual fluorophenol isomers is crucial for quality control, reaction monitoring, and regulatory compliance.
Conventional reversed-phase HPLC columns, such as C18, may not always provide adequate resolution for these closely related isomers due to their similar hydrophobicity.[2][3] Fluorinated stationary phases, particularly pentafluorophenyl (PFP) phases, offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[4][5][6][7] This unique combination of interaction mechanisms makes PFP columns highly effective for the separation of halogenated aromatic compounds and their positional isomers.[1][8]
This application note provides a detailed protocol for the separation of 2-, 3-, and 4-fluorophenol using a PFP column, demonstrating excellent resolution and peak shape.
Experimental Protocol
Materials and Reagents
-
Analytes: 2-Fluorophenol (≥99%), 3-Fluorophenol (≥99%), 4-Fluorophenol (≥99%)
-
Solvents: HPLC grade Acetonitrile (ACN), HPLC grade Water
-
Additive: Formic Acid (≥98%)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm[1]
-
Run Time: 10 minutes
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each fluorophenol isomer and dissolve in 10 mL of the sample diluent in separate volumetric flasks.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the sample diluent to achieve a final concentration of 10 µg/mL for each isomer.
Sample Preparation
For analysis of samples, dissolve and dilute the sample in the sample diluent to a concentration expected to be within the linear range of the method. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method successfully achieved baseline separation of the three fluorophenol isomers within a short run time. The use of the PFP stationary phase provided excellent selectivity, which is often challenging with traditional C18 columns.[2][3] The elution order was observed to be 2-fluorophenol, followed by 3-fluorophenol, and then 4-fluorophenol. This is consistent with the expected interactions between the analytes and the PFP phase.
The quantitative performance of the method is summarized in the table below.
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 2-Fluorophenol | 4.2 | - | 1.1 |
| 3-Fluorophenol | 5.5 | 2.8 | 1.2 |
| 4-Fluorophenol | 6.8 | 3.1 | 1.1 |
Table 1: Chromatographic data for the separation of fluorophenol isomers.
The high resolution values (Rs > 2) indicate a complete separation between the adjacent peaks. The tailing factors are all close to 1, demonstrating good peak symmetry.
Logical Workflow
The following diagram illustrates the logical workflow for the HPLC method development and analysis of fluorophenol isomers.
Caption: Workflow for HPLC analysis of fluorophenol isomers.
Conclusion
The presented HPLC method provides a reliable and efficient solution for the separation and quantification of 2-, 3-, and 4-fluorophenol isomers. The use of a pentafluorophenyl (PFP) column is critical for achieving the necessary selectivity. The method is straightforward, utilizing a simple isocratic mobile phase, and offers excellent peak shapes and resolution in a short analysis time. This application note serves as a valuable resource for scientists in the pharmaceutical and chemical industries who require accurate analysis of fluorophenol isomers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
Application Note: Ultrasensitive Analysis of 2,6-Difluoro-3-methylphenol in Environmental and Pharmaceutical Matrices using GC-ECD
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Difluoro-3-methylphenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its detection and quantification at trace levels are crucial for process optimization, quality control, and environmental monitoring. Due to its polar nature, direct analysis by gas chromatography (GC) can lead to poor peak shape and low sensitivity. Derivatization of the polar hydroxyl group is, therefore, essential to improve its volatility and thermal stability, making it amenable to GC analysis.
This application note provides a detailed protocol for the derivatization of this compound using pentafluorobenzyl bromide (PFBBr) for subsequent analysis by gas chromatography with electron capture detection (GC-ECD). The introduction of the pentafluorobenzyl group significantly enhances the sensitivity of the ECD, which is highly responsive to electrophilic compounds like halogenated molecules.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization and analysis of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Pentafluorobenzyl bromide (PFBBr), 99%
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, pesticide residue grade
-
Hexane, pesticide residue grade
-
Methanol, HPLC grade
-
Deionized water, 18 MΩ·cm
-
Nitrogen gas, high purity
-
15 mL glass screw-cap vials with PTFE-lined septa
-
Microsyringes
-
Vortex mixer
-
Heating block or water bath
-
Gas chromatograph equipped with an Electron Capture Detector (GC-ECD)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Preparation of Standard Solutions and Reagents
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
PFBBr Derivatizing Reagent (1% v/v in Acetone): Add 100 µL of PFBBr to 10 mL of acetone. Prepare this solution fresh daily.
-
Potassium Carbonate Solution (10% w/v): Dissolve 1 g of anhydrous K₂CO₃ in 10 mL of deionized water.
Derivatization Protocol
This protocol is based on the established method for the derivatization of phenols as described in EPA Method 8041A.[1][2]
-
Sample/Standard Preparation: Place 1 mL of the sample extract (in a solvent compatible with acetone) or working standard solution into a 15 mL glass vial.
-
Solvent Exchange (if necessary): If the sample is in an incompatible solvent, evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of acetone.
-
Addition of Base: Add 100 µL of 10% aqueous potassium carbonate solution to the vial. The basic conditions facilitate the deprotonation of the phenolic hydroxyl group.
-
Addition of Derivatizing Reagent: Add 200 µL of the 1% PFBBr solution in acetone to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block or water bath set at 60 °C for 1 hour to facilitate the reaction.
-
Extraction of Derivative: After the reaction, allow the vial to cool to room temperature. Add 2 mL of hexane to the vial and vortex for 2 minutes to extract the pentafluorobenzyl ether derivative into the organic phase.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial for analysis.
GC-ECD Analysis
The following are recommended starting conditions for the GC-ECD analysis. Optimization may be required for specific instrumentation and columns.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Nitrogen or Argon/Methane, at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature: 300 °C
-
Makeup Gas: As per manufacturer's recommendation
Data Presentation
The following tables summarize representative quantitative data for the GC-ECD analysis of PFB-derivatized phenols from the literature. This data provides an indication of the expected performance of the method for this compound.
Table 1: Method Detection Limits (MDLs) for PFB-Derivatized Phenols by GC-ECD.
| Compound | MDL (µg/L) | Reference |
| Phenol | 0.1 | [3] |
| 2-Chlorophenol | 0.1 | [3] |
| 2,4-Dichlorophenol | 0.1 | [3] |
| 2,4,6-Trichlorophenol | 0.1 | [3] |
| Pentachlorophenol | 0.1 | [3] |
Table 2: Recovery of PFB-Derivatized Phenols from Spiked Water Samples.
| Compound | Spiking Level (µg/L) | Mean Recovery (%) | Reference |
| Phenol | 1.0 | 30-35 | [3] |
| 4-Chloro-3-methylphenol | 0.1 | >80 | [3] |
| 2,4-Dichlorophenol | 1.0 | 95 | [4] |
| 2,4,6-Trichlorophenol | 1.0 | 92 | [4] |
| Pentachlorophenol | 0.1 | >80 | [3] |
Visualizations
The following diagrams illustrate the derivatization reaction and the overall analytical workflow.
Caption: Derivatization of this compound.
Caption: Overall analytical workflow.
References
- 1. epa.gov [epa.gov]
- 2. settek.com [settek.com]
- 3. Chemical derivatization analysis of pesticide residues. IX. Analysis of phenol and 21 chlorinated phenols in natural waters by formation of pentafluorobenzyl ether derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 4. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for O-Alkylation of 2,6-Difluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for the O-alkylation of 2,6-difluoro-3-methylphenol, a substrate featuring both electron-withdrawing and sterically hindering substituents. The primary reaction mechanism discussed is the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.
The presence of two ortho-fluoro substituents in this compound increases the acidity of the phenolic proton, facilitating its deprotonation. However, these substituents also introduce steric hindrance and exert a strong electron-withdrawing inductive effect, which can influence the nucleophilicity of the resulting phenoxide ion. Understanding these electronic and steric factors is key to optimizing the reaction conditions for efficient O-alkylation.
Reaction Mechanism: Williamson Ether Synthesis
The O-alkylation of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, known as the Williamson ether synthesis.[1] The reaction involves two key steps:
-
Deprotonation: The phenolic proton of this compound is abstracted by a base to form a nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K2CO3) and potassium hydroxide (KOH).[2][3] The electron-withdrawing nature of the ortho-fluoro groups enhances the acidity of the phenol, making this deprotonation step relatively facile.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., ethyl iodide, ethyl bromide). This backside attack displaces the halide leaving group, forming the desired aryl ether and a salt byproduct.[4][5]
A general schematic of the Williamson ether synthesis is presented below.
References
Safe handling and storage procedures for 2,6-Difluoro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling, storage, and disposal of 2,6-Difluoro-3-methylphenol (CAS RN: 261763-46-6). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Introduction
This compound is a fluorinated aromatic compound used as a building block in organic synthesis. Its chemical structure and properties necessitate careful handling due to its potential hazards. This document outlines the essential safety precautions, proper storage conditions, and emergency procedures.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards include:
-
Acute Toxicity: Toxic if swallowed and toxic in contact with skin.[1]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1]
-
Irritation: May cause respiratory irritation.
GHS Hazard Pictograms:
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H335 (May cause respiratory irritation).[1][3]
Precautionary Statements: P260, P264, P270, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P405, P501.[2][3]
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 261763-46-6 | [1][2] |
| Molecular Formula | C₇H₆F₂O | [1][2] |
| Molecular Weight | 144.12 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | Data not consistently available | |
| Melting Point | Data not consistently available | |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and ethers. | [4] |
| Storage Temperature | 4°C or Room Temperature | [3][5][6] |
Experimental Protocols: Safe Handling and Storage
Personal Protective Equipment (PPE)
Due to the corrosive and toxic nature of this compound, appropriate PPE is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[7][8][9]
-
Skin Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are required.[8][9]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene) are essential. Nitrile gloves may offer splash protection but should be changed immediately upon contact.[8][10]
-
Respiratory Protection: When handling the solid outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[9]
Handling Procedures
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.[11][12]
-
Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
Use compatible tools (e.g., spatulas) for transferring the solid.
-
When preparing solutions, always add the solid to the solvent slowly.[12]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[7][11]
Storage Procedures
-
Store in a tightly sealed, properly labeled container.[5][6]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Some suppliers recommend storing under an inert atmosphere (e.g., nitrogen).[3]
-
Store below eye level to minimize the risk of accidental spills to the face.[12]
Emergency Procedures
Spills
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[14]
-
Wearing appropriate PPE, cover the spill with a chemical absorbent suitable for corrosive and toxic materials (e.g., sand or vermiculite). Do not use combustible materials like paper towels.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[14][15]
-
Clean the spill area with a suitable decontaminating agent, followed by soap and water.[15]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14]
-
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] For phenol-type compounds, after initial water flushing, it is often recommended to wash the affected area with polyethylene glycol (PEG) 300 or 400, if available.[10][16][17] Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][10][11] Seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10][11]
Waste Disposal
All waste containing this compound, including contaminated materials and rinseates, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, compatible, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[18][19]
-
Incineration at a licensed facility is a common disposal method for halogenated organic compounds.[20][21]
Conclusion
The safe use of this compound in a research environment is contingent upon a thorough understanding of its hazards and the strict implementation of the handling, storage, and emergency procedures outlined in this document. All personnel working with this compound must be adequately trained and provided with the necessary personal protective equipment.
References
- 1. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. atamankimya.com [atamankimya.com]
- 5. abdn.ac.uk [abdn.ac.uk]
- 6. This compound - CAS:261763-46-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. monash.edu [monash.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 15. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 16. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. fishersci.com [fishersci.com]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. ethz.ch [ethz.ch]
- 21. mcfenvironmental.com [mcfenvironmental.com]
Application Notes: Potential Use of 2,6-Difluoro-3-methylphenol in the Synthesis of Novel Benzoylurea Insecticides
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction:
2,6-Difluoro-3-methylphenol is a fluorinated aromatic compound with potential as a precursor in the synthesis of novel agrochemicals. The 2,6-difluorophenyl structural motif is present in a number of commercially successful pesticides, notably the benzoylurea insecticides. This class of insecticides acts as insect growth regulators by inhibiting chitin synthesis, a crucial process in the formation of the insect exoskeleton. Prominent examples of benzoylurea insecticides containing a 2,6-difluorobenzoyl moiety include Diflubenzuron and Hexaflumuron.[1][2]
This document outlines a proposed synthetic pathway for leveraging this compound as a starting material for the synthesis of a novel benzoylurea insecticide. The proposed route involves the conversion of the phenol to a key benzoyl isocyanate intermediate, which can then be reacted with a suitable aniline to yield the final product.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process beginning with the conversion of this compound to the corresponding aniline, followed by transformation to a benzoyl chloride, then to a benzoyl isocyanate, and finally, reaction with a substituted aniline to form the benzoylurea insecticide.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed multi-step synthesis of a novel benzoylurea insecticide.
Experimental Protocols
The following are detailed, hypothetical protocols for the key transformations in the proposed synthetic pathway.
Step 1: Synthesis of 2,6-Difluoro-3-methylaniline
This step can be challenging directly from the phenol. A more plausible route would involve a multi-step conversion, for instance, via a nitration and subsequent reduction. However, for the purpose of this note, we will assume a hypothetical direct amination or a similar efficient conversion. A more practical laboratory approach might involve starting from a different commercially available precursor if direct amination of the phenol proves to be low-yielding.
Step 2: Synthesis of 2,6-Difluoro-3-methylbenzonitrile (via Sandmeyer Reaction)
-
Diazotization:
-
Dissolve 2,6-Difluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Step 3: Synthesis of 2,6-Difluoro-3-methylbenzoic acid
-
Hydrolysis:
-
Reflux the 2,6-Difluoro-3-methylbenzonitrile (1.0 eq) in an excess of a strong aqueous acid (e.g., 50% sulfuric acid) or a strong aqueous base (e.g., 40% sodium hydroxide).
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using a basic hydrolysis, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the benzoic acid.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Step 4: Synthesis of 2,6-Difluoro-3-methylbenzoyl chloride
-
Acyl Chloride Formation:
-
Combine 2,6-Difluoro-3-methylbenzoic acid (1.0 eq) with thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.
-
Reflux the mixture for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude benzoyl chloride can be used directly in the next step or purified by vacuum distillation.
-
Step 5: Synthesis of 2,6-Difluoro-3-methylbenzoyl isocyanate
-
Isocyanate Formation:
-
Dissolve the 2,6-Difluoro-3-methylbenzoyl chloride (1.0 eq) in a dry, inert solvent such as toluene.
-
Add a suspension of sodium azide (1.2 eq) in the same solvent.
-
Heat the mixture carefully to initiate the Curtius rearrangement. The reaction is often exothermic.
-
After the initial reaction subsides, continue heating at a moderate temperature (e.g., 80-100 °C) for 1-2 hours.
-
The resulting isocyanate solution is typically used immediately in the next step without isolation.
-
Step 6: Synthesis of the Novel Benzoylurea Insecticide
-
Urea Formation:
-
To the solution of 2,6-Difluoro-3-methylbenzoyl isocyanate from the previous step, add a solution of a substituted aniline (e.g., 4-chlorophenylamine, 1.0 eq) in the same solvent at room temperature.
-
Stir the reaction mixture for 2-4 hours. The product often precipitates from the solution.
-
Filter the solid product, wash with the solvent, and dry.
-
The final product can be purified by recrystallization.
-
Quantitative Data (Illustrative)
The following table summarizes representative quantitative data for the proposed synthetic steps. These values are estimates based on similar reported reactions and are intended for illustrative purposes.
| Step | Reaction | Reactant | Product | Typical Yield (%) | Typical Reaction Time (h) |
| 2 | Sandmeyer Reaction | 2,6-Difluoro-3-methylaniline | 2,6-Difluoro-3-methylbenzonitrile | 60-80 | 2-4 |
| 3 | Hydrolysis | 2,6-Difluoro-3-methylbenzonitrile | 2,6-Difluoro-3-methylbenzoic acid | 85-95 | 4-8 |
| 4 | Acyl Chloride Formation | 2,6-Difluoro-3-methylbenzoic acid | 2,6-Difluoro-3-methylbenzoyl chloride | 90-98 | 2-4 |
| 5 | Isocyanate Formation | 2,6-Difluoro-3-methylbenzoyl chloride | 2,6-Difluoro-3-methylbenzoyl isocyanate | (Used in situ) | 1-2 |
| 6 | Urea Formation | Benzoyl isocyanate & Aniline | Novel Benzoylurea Insecticide | 70-90 | 2-4 |
Signaling Pathway of Benzoylurea Insecticides
Benzoylurea insecticides act by inhibiting chitin biosynthesis in insects. This disruption of the insect's ability to form a new exoskeleton is particularly effective during molting.
Diagram of the Mechanism of Action:
Caption: Mechanism of action of benzoylurea insecticides.
While there is no direct evidence of this compound being used as a starting material for commercial agrochemicals, its structure suggests its potential as a valuable building block. The proposed synthetic pathway to novel benzoylurea insecticides provides a chemically sound basis for further research and development in this area. The protocols and illustrative data presented here can serve as a guide for scientists exploring new applications for this and similar fluorinated phenols in the discovery of next-generation crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,6-Difluoro-3-methylphenol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,6-Difluoro-3-methylphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The nature of impurities is highly dependent on the synthetic route. Common impurities may include regioisomers (e.g., other isomers of difluoro-methylphenol), starting materials, and byproducts from side reactions. If the synthesis involves dehalogenation, partially dehalogenated intermediates could be present. In reactions involving electrophilic aromatic substitution, the formation of various regioisomers is a primary challenge.[1]
Q2: My purified this compound is developing a pink or brownish color over time. What is causing this and how can I prevent it?
A2: Phenols are susceptible to oxidation, which forms colored quinone-type impurities. This process is often accelerated by exposure to air, light, and trace metal contaminants. To prevent discoloration, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified compound in a dark, cold environment under an inert atmosphere.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What can I do to improve the peak shape?
A3: Peak tailing with phenolic compounds on silica gel is a common issue due to the interaction of the acidic hydroxyl group with the silica surface. To mitigate this, you can add a small amount of a polar, acidic modifier to your eluent, such as 0.5-1% acetic acid. Alternatively, using a different stationary phase, like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography), can also resolve this issue.
Q4: How can I effectively separate this compound from its isomers?
A4: Separating regioisomers is often challenging due to their similar polarities. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, offers higher resolution than standard column chromatography for difficult separations. Extensive screening of various solvent systems with thin-layer chromatography (TLC) using different stationary phases (e.g., silica, alumina, or reverse-phase plates) can help identify an optimal mobile phase for separation by flash chromatography.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. Impurities are lowering the melting point of the mixture. The solution is too concentrated. | Use a lower boiling point solvent. Add more solvent. Try a different solvent system. |
| No Crystal Formation | The solution is not supersaturated. The solution is cooling too quickly. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | The compound is too soluble in the recrystallization solvent at low temperatures. Incomplete crystallization. Too much solvent was used. | Choose a solvent in which the compound is less soluble at low temperatures. Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Poor Purity | Insoluble impurities were not removed. The cooling process was too fast, trapping impurities. | Perform a hot filtration to remove insoluble materials before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. Column overloading. | Optimize the eluent system using TLC. A common starting point for fluorinated phenols is a hexane/ethyl acetate mixture. Reduce the amount of crude material loaded onto the column. |
| Compound Stuck on Column | The eluent is not polar enough. Strong interaction with the stationary phase. | Gradually increase the polarity of the eluent. For highly polar compounds, consider using a more polar solvent like methanol in the mobile phase. Add a small percentage of acetic acid to the eluent to reduce tailing. |
| Cracked Column Bed | The column was not packed properly. The solvent polarity was changed too abruptly. | Ensure the silica gel is packed as a uniform slurry. When running a gradient, increase the polarity of the eluent gradually. |
| Co-elution of Impurities | Impurities have very similar polarity to the target compound. | Use a shallower solvent gradient. Try a different stationary phase (e.g., alumina, C18). Consider preparative HPLC for higher resolution. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for your specific crude material.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility when hot. Common solvent systems for fluorinated phenols include toluene, hexane/ethyl acetate mixtures, and ethanol/water mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Solubility at 25°C | Solubility at Boiling | Crystal Quality |
| Toluene | Low | High | Good |
| Hexane / Ethyl Acetate (9:1) | Low | High | Good |
| Ethanol / Water (1:1) | Moderate | High | Fair |
| Dichloromethane | High | High | Poor (no precipitation) |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). For fluorinated phenols, a mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Eluent System (Hexane:Ethyl Acetate) | Target Compound Rf | Separation from Polar Impurities | Separation from Non-Polar Impurities |
| 95:5 | 0.45 | Poor | Good |
| 90:10 | 0.30 | Good | Good |
| 80:20 | 0.15 | Excellent | Fair |
Visualizations
Caption: General Purification Workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Reactions of 2,6-Difluoro-3-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 2,6-Difluoro-3-methylphenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
The synthesis of fluorinated phenols like this compound can be challenging, often resulting in a mixture of impurities that can complicate downstream applications. The most common impurities include:
-
Regioisomers: Due to the directing effects of the substituents on the aromatic ring, fluorination and other substitution reactions can lead to the formation of isomers. For instance, in the synthesis of fluorinated phenols, achieving the desired ortho, meta, or para substitution pattern can be difficult, often resulting in mixtures of isomers.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
Over-oxidation Products: If the synthetic route involves an oxidation step, over-oxidation of the phenol can lead to undesired byproducts.[2]
-
Dimeric Impurities: Under certain reaction conditions, phenolic compounds can undergo dimerization.[2]
-
Residual Solvents and Reagents: Solvents and excess reagents used in the reaction or work-up can remain as impurities if not adequately removed.
Q2: How can I remove phenolic impurities from my reaction mixture without using column chromatography?
A common and effective method for removing phenolic impurities is through liquid-liquid extraction using a basic solution. The phenol is converted to its water-soluble phenolate salt, allowing for its separation from non-acidic organic components.
Experimental Protocol: Base Extraction of Phenolic Impurities
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel and wash it several times with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base like sodium hydroxide (NaOH).[3] The phenol will react to form the sodium phenolate, which is soluble in the aqueous layer.[3]
-
Separation: Separate the aqueous layer containing the phenolate salt from the organic layer.
-
Back-extraction (Optional): To recover the phenolic compound, acidify the aqueous layer with a suitable acid (e.g., HCl) to regenerate the phenol, which can then be extracted back into an organic solvent.
-
Washing and Drying: Wash the organic layer containing the purified product with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in my this compound product?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating, identifying, and quantifying each component in a mixture.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A hyphenated technique that provides structural information about the separated components, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to help identify isomers and other byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low Yield and/or Incomplete Reaction
If you are experiencing low yields or incomplete conversion of your starting material, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Inactive Reagents | Many reagents, especially those used in fluorination, are sensitive to moisture. Use a fresh bottle of the reagent and ensure all glassware is thoroughly dried.[4] |
| Insufficient Reagent | Increase the equivalents of the limiting reagent. For sterically hindered substrates, a larger excess may be necessary.[5] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate. Conversely, if side reactions are occurring, lowering the temperature may improve selectivity.[5] |
| Inappropriate Solvent | The solvent can significantly impact the reaction. Ensure the solvent is anhydrous and compatible with the reagents. Consider screening a range of solvents with varying polarities.[4] |
Issue 2: Poor Regioselectivity and Formation of Isomers
The formation of a mixture of isomers is a common challenge in aromatic substitution reactions.
| Potential Cause | Suggested Solution |
| Electronic and Steric Effects | The directing effects of the fluorine, hydroxyl, and methyl groups on the phenol ring will influence the position of incoming substituents. Carefully consider these effects when designing your synthesis. |
| Reaction Conditions | The choice of catalyst, solvent, and temperature can influence the regioselectivity of the reaction. Experiment with different conditions to optimize for the desired isomer. |
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Purification Protocols
General Workflow for Purification of this compound Reactions
The following diagram outlines a general workflow for the purification of reaction mixtures containing this compound.
Caption: General purification workflow for this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Phenols
Welcome to the technical support center for the gas chromatography (GC) analysis of phenols. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues, with a particular focus on peak tailing, a frequent challenge that can compromise the accuracy and resolution of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing phenols by GC?
Peak tailing for polar compounds like phenols is a common issue in gas chromatography. The primary causes stem from interactions between the phenol's hydroxyl group and active sites within the GC system, as well as other suboptimal analytical conditions.[1][2]
Key Causes Include:
-
Active Sites: The polar hydroxyl group of phenols can form hydrogen bonds with active sites in the GC system. These sites are often acidic silanol groups found on undeactivated glass inlet liners, the column itself, or contaminants.[2][3] This secondary interaction delays the elution of a portion of the analyte, resulting in an asymmetrical, tailing peak.[1]
-
Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating new active sites that lead to peak tailing.[4]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow, causing peaks for all compounds to tail.[5][6]
-
Inlet Issues: A contaminated or non-deactivated inlet liner is a major source of active sites.[2] Additionally, an injection volume that is too large can overload the column, leading to peak distortion.[1]
-
Solvent Mismatch: Injecting a sample in a solvent that has a significantly different polarity than the stationary phase can lead to poor peak shape.[1][7]
Q2: How can I determine the specific cause of peak tailing in my chromatogram?
A logical approach is crucial to efficiently identify and resolve the source of peak tailing. Start by examining the chromatogram to determine if the tailing is specific to the phenolic compounds or affects all peaks.
-
Tailing of only polar/active compounds (like phenols): This strongly suggests an issue with active sites in the system.
-
Tailing of all peaks: This is more indicative of a physical problem such as improper column installation, a leak, or a large dead volume.[4][8]
Q3: What type of GC column is best for minimizing peak tailing with phenols?
Choosing the right column is critical for achieving good peak shape. For underivatized phenols, a column with a stationary phase that is relatively inert and has a low to mid-polarity is generally recommended.[9][10]
-
Low-Polarity Columns: Columns with a 5% phenyl-methylpolysiloxane stationary phase are a common choice and have demonstrated good performance for the analysis of phenols with minimal peak tailing.[11]
-
Inertness: Look for columns specifically marketed as being highly inert or suitable for trace analysis of polar compounds. These columns have fewer active silanol groups on the fused silica surface.
Q4: Can derivatization help reduce peak tailing for phenols?
Yes, derivatization is a highly effective strategy to mitigate peak tailing for phenols. The process involves chemically modifying the polar hydroxyl group to make the analyte less polar and more volatile.[12][13]
-
Silylation: This is the most common derivatization technique for phenols. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[12][14] The resulting TMS-ether is much less likely to interact with active sites in the GC system, leading to sharper, more symmetrical peaks.[13]
Q5: What are the best practices for GC system maintenance to prevent peak tailing?
Proactive and regular maintenance is essential for preventing issues with peak tailing.
-
Inlet Maintenance: Regularly replace the inlet liner, septum, and seals. Using a deactivated liner is crucial for analyzing active compounds like phenols.[2]
-
Column Care:
-
Proper Installation: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector to avoid dead volumes.[5][6]
-
Column Trimming: If the column becomes contaminated, trimming 15-20 cm from the front of the column can remove the contaminated section and restore performance.[15]
-
Column Conditioning: After installation or trimming, properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.[2]
-
-
Gas Purity: Use high-purity carrier gas (e.g., Helium, Hydrogen) and install moisture and oxygen traps to prevent column damage and the creation of active sites.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Fixing Peak Tailing Caused by Active Sites
This guide will walk you through the steps to identify and eliminate peak tailing caused by interactions with active sites in your GC system.
| Step | Action | Expected Outcome | If Problem Persists |
| 1 | Inject a Test Mix: | If only polar compounds (like phenols) in the test mix show tailing, the issue is likely due to active sites. | Proceed to Step 2. |
| 2 | Replace the Inlet Liner: | A new, deactivated liner should significantly improve the peak shape of the phenols. | Proceed to Step 3. |
| 3 | Trim the Column: | Removing the front portion of the column eliminates accumulated non-volatile residues that can act as active sites. | Proceed to Step 4. |
| 4 | Consider Derivatization: | Derivatizing the phenols will make them less susceptible to interaction with any remaining active sites. | If tailing is still present for other compounds, there may be a more fundamental issue with the column or system. |
Guide 2: Addressing Peak Tailing Caused by Improper GC Setup
This guide focuses on resolving peak tailing that originates from physical issues with the GC system setup.
| Step | Action | Expected Outcome | If Problem Persists |
| 1 | Check for Leaks: | Use an electronic leak detector to check all fittings from the gas source to the detector. | Proceed to Step 2. |
| 2 | Re-install the Column: | Ensure a clean, square cut on the column ends and verify the correct installation depth in the inlet and detector according to your instrument's manual. | A properly installed column should eliminate peak tailing for all compounds if this was the root cause. |
| 3 | Optimize Injection Parameters: | If using splitless injection, ensure the initial oven temperature is about 20-30°C below the boiling point of the sample solvent to allow for proper solvent focusing.[16] | Proceed to Step 4. |
| 4 | Evaluate Solvent Choice: | Ensure the sample solvent is compatible with the stationary phase polarity.[1] | Consider changing the solvent to one that is more compatible. |
Experimental Protocols
Protocol 1: Silylation of Phenols using BSTFA
This protocol details the procedure for derivatizing phenols to their corresponding trimethylsilyl (TMS) ethers to improve peak shape and reduce tailing.
Materials:
-
Sample containing phenols dissolved in a dry, aprotic solvent (e.g., pyridine, acetonitrile).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2]
-
Autosampler vials with inserts and PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Prepare a solution of your phenol sample in a dry, aprotic solvent. Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent.[2]
-
Reagent Addition: In a reaction vial, add 100 µL of the sample solution.
-
Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.[2] The reagent should be in excess to ensure complete derivatization.[14]
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.[14]
-
Cooling: Allow the vial to cool to room temperature before injection into the GC.[2]
Protocol 2: GC Column Conditioning
Proper column conditioning is vital after installing a new column or after the system has been idle for an extended period.
Materials:
-
Newly installed GC column.
-
High-purity carrier gas.
Procedure:
-
Initial Setup: With the column installed in the inlet but disconnected from the detector, set the carrier gas flow to the typical operating rate.
-
Purge: Allow the carrier gas to purge the column for 15-30 minutes at ambient temperature to remove any oxygen.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10-15°C/min to the conditioning temperature. The conditioning temperature should be about 20°C above the maximum temperature you plan to use in your analytical method, but should not exceed the column's maximum operating temperature.
-
-
Hold: Hold the column at the conditioning temperature for 1-2 hours.
-
Cool Down: After conditioning, cool the oven down.
-
Connect to Detector: Once cooled, connect the column to the detector and check for a stable baseline.
Data Presentation
Table 1: Recommended GC Parameters for Phenol Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 - 280 °C | Ensures efficient vaporization of phenols without causing thermal degradation.[17][18] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution. |
| Flow Rate | 1-2 mL/min (for 0.25 mm ID column) | Optimal for balancing analysis time and separation efficiency.[17] |
| Oven Program | Start at 40-60°C, ramp at 10-20°C/min | Allows for good separation of a range of phenolic compounds.[17] |
| Detector | FID or MS | FID is a robust, general-purpose detector, while MS provides mass spectral data for compound identification.[19] |
Visualizations
Caption: Troubleshooting workflow for diagnosing the cause of peak tailing in GC.
Caption: Interaction of phenols with active sites in a GC system.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. gcms.cz [gcms.cz]
- 18. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 19. epa.gov [epa.gov]
Technical Support Center: Optimizing GC-MS Analysis of 2,6-Difluoro-3-methylphenol
Welcome to the technical support center for the GC-MS analysis of 2,6-Difluoro-3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (e.g., tailing) for this compound?
A1: Poor peak shape for polar phenolic compounds like this compound is common in GC-MS analysis. The primary cause is the interaction of the polar hydroxyl group with active sites in the GC system, such as the injector liner and the column. To mitigate this, derivatization of the hydroxyl group is highly recommended. This process replaces the active hydrogen with a less polar group, increasing the compound's volatility and reducing its interaction with the system, resulting in improved peak symmetry.
Q2: Is derivatization necessary for the analysis of this compound?
A2: Yes, derivatization is strongly recommended for robust and reproducible analysis of this compound, especially at low concentrations. While direct analysis of phenols is possible, it often leads to issues like peak tailing and poor sensitivity.[1] Derivatization converts the polar phenol into a more volatile and less polar derivative, which significantly improves chromatographic performance.[2] Common derivatization techniques include silylation, acylation, and alkylation.[3][4]
Q3: What is the recommended derivatization procedure?
A3: Silylation is a common and effective derivatization method for phenols.[5][6] A widely used reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS). A detailed experimental protocol is provided in the "Experimental Protocols" section below.
Q4: What type of GC column should I use?
A4: The choice of GC column is critical for good separation. For polar compounds like phenols and their derivatives, a column with a polarity that matches the analyte is generally advised.[7] A low to mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms), is a good starting point for the analysis of derivatized this compound.[1][7]
Q5: What are the suggested starting injection parameters?
A5: For a splitless injection, a temperature of 250-280°C is a suitable starting point to ensure efficient vaporization of the derivatized analyte without causing thermal degradation.[7][8] The injection volume should typically be 1 µL. It is also important to use a deactivated inlet liner to minimize interactions with the analyte.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Low Signal | Incomplete derivatization. | Ensure the sample is dry before adding the derivatization reagent. Optimize the reaction time and temperature as described in the protocol. |
| Active sites in the GC system. | Use a deactivated inlet liner and perform inlet maintenance. Condition the GC column according to the manufacturer's instructions. | |
| Incorrect MS parameters. | Verify that the MS is in the correct acquisition mode (Scan or SIM) and that the mass range is appropriate for the derivatized analyte. | |
| Peak Tailing | Incomplete derivatization. | See "No Peak or Very Low Signal" above. |
| Active sites in the column or liner. | Trim the first few centimeters of the GC column. Clean or replace the inlet liner. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Ghost Peaks | Carryover from a previous injection. | Run a solvent blank to confirm carryover. Clean the syringe and the injection port. |
| Septum bleed. | Use a high-quality, low-bleed septum. Replace the septum regularly. | |
| Contaminated solvent or reagents. | Use high-purity solvents and fresh derivatization reagents. | |
| Retention Time Shifts | Fluctuations in oven temperature or carrier gas flow rate. | Check for leaks in the gas lines. Verify the oven temperature program and carrier gas flow settings. |
| Column aging. | After extensive use, column performance can degrade. Consider replacing the column. | |
| Poor Reproducibility | Inconsistent injection volume or technique. | Use an autosampler for precise and repeatable injections. If injecting manually, ensure a consistent and rapid injection. |
| Sample degradation. | Ensure the derivatized sample is stored properly and analyzed within a stable timeframe. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol is adapted from a method for a similar compound, 2,4-Difluorophenol.[2]
Methodology:
-
Sample Preparation: Ensure the sample containing this compound is in a volatile, water-immiscible solvent (e.g., dichloromethane, hexane). If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent.
-
Drying: Evaporate the solvent completely under a gentle stream of nitrogen. It is crucial that the residue is free of water, as water will react with the silylating reagent.
-
Derivatization:
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Tightly cap the vial.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Suggested Starting GC-MS Parameters
These parameters are a good starting point and may require further optimization for your specific instrumentation and application.
| Parameter | Value |
| GC System | |
| Injection Mode | Splitless |
| Injector Temperature | 275°C[7] |
| Injection Volume | 1 µL |
| Liner | Deactivated Splitless Liner |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow)[7] |
| Oven Program | |
| Initial Temperature | 60°C |
| Hold Time | 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 280°C |
| Final Hold Time | 5 minutes |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Scan Range | 50 - 450 amu |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical workflow for troubleshooting common GC-MS issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
How to avoid degradation of 2,6-Difluoro-3-methylphenol during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 2,6-Difluoro-3-methylphenol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during a reaction?
A1: this compound is susceptible to three primary degradation pathways:
-
Oxidation: The phenol moiety is sensitive to oxidizing agents, which can lead to the formation of colored impurities, such as quinone-type compounds. This is a common issue with phenolic compounds.[1][2][3]
-
Uncontrolled Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][3][4] Due to the directing effect of the substituents, incoming electrophiles are strongly directed to the C4 position (para to the hydroxyl group). Unwanted EAS reactions can lead to a mixture of products and reduce the yield of the desired compound.
-
Nucleophilic Aromatic Substitution (SNAr): Although the C-F bond is generally strong, the fluorine atoms on the electron-deficient aromatic ring can be susceptible to displacement by strong nucleophiles, especially under harsh reaction conditions (e.g., high temperatures, strong bases).
Q2: How can I prevent the oxidation of this compound?
A2: To prevent oxidation, it is crucial to rigorously deoxygenate all solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. If the reaction chemistry allows, the addition of a small amount of an antioxidant, such as BHT (Butylated hydroxytoluene), can also be beneficial.
Q3: My reaction involving this compound is turning dark. What could be the cause?
A3: A dark reaction color is often indicative of oxidation, leading to the formation of highly conjugated quinone-like species. This suggests that oxygen may be present in your reaction system. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
Q4: I am observing multiple spots on my TLC, suggesting side products from an electrophilic substitution. How can I improve the selectivity?
A4: The high reactivity of the phenol ring towards electrophiles can be challenging. To improve selectivity:
-
Use a Protecting Group: Protecting the phenolic hydroxyl group is the most effective strategy to temporarily deactivate the ring towards EAS. This allows for selective reactions at other sites of the molecule.
-
Control Reaction Conditions: Lowering the reaction temperature and using a less reactive electrophile or a milder Lewis acid catalyst can help to minimize side reactions.
Q5: Is the phenolic proton of this compound acidic?
A5: Yes, the phenolic proton is acidic. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group increases its acidity compared to phenol itself.[4] This means it can be readily deprotonated by even mild bases to form a phenoxide, which is a more potent nucleophile at the oxygen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Reaction mixture turns brown/black | Oxidation of the phenol to quinone-type species. | - Ensure all solvents and reagents are thoroughly deoxygenated.- Maintain a strict inert atmosphere (N₂ or Ar).- Consider adding a radical scavenger (e.g., BHT) if compatible with the reaction. |
| Formation of multiple aromatic byproducts | Uncontrolled electrophilic aromatic substitution. | - Protect the hydroxyl group as an ether or ester.- Use milder reaction conditions (lower temperature, less reactive electrophile).- Choose a solvent that can modulate reactivity. |
| Loss of fluorine atoms from the ring | Nucleophilic aromatic substitution by a strong nucleophile. | - Use a protecting group on the hydroxyl to reduce the electron-withdrawing nature of the ring.- Employ milder bases and lower reaction temperatures.- If possible, use a less nucleophilic reagent. |
| Low yield despite full consumption of starting material | Multiple degradation pathways occurring simultaneously. | - A combination of the above strategies is likely necessary. Protecting the hydroxyl group is the most robust approach to prevent both oxidation and unwanted electrophilic substitution. |
Protecting Group Strategies
Protecting the hydroxyl group is a cornerstone for preventing the degradation of this compound. The choice of protecting group depends on the subsequent reaction conditions.
| Protecting Group | Protection Reagents & Conditions | Deprotection Conditions | Stability |
| Methyl Ether | CH₃I, K₂CO₃, acetone | BBr₃, CH₂Cl₂ | Stable to most nucleophiles, bases, and mild acids. |
| Benzyl Ether (Bn) | BnBr, NaH, THF | H₂, Pd/C, EtOH | Stable to most reagents except for catalytic hydrogenation. |
| tert-Butyldimethylsilyl Ether (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF or HCl, H₂O/THF | Stable to bases and nucleophiles; labile to acids and fluoride ions. |
| Acetyl Ester (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH or LiOH, H₂O/THF | Stable to acidic conditions; labile to basic conditions. |
Experimental Protocols
General Protocol for the Protection of this compound as a TBDMS Ether:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: Decision tree for troubleshooting unwanted side reactions.
References
Preventing side reactions in the functionalization of 2,6-Difluoro-3-methylphenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of functionalizing 2,6-Difluoro-3-methylphenol. The unique electronic and steric properties of this substrate necessitate careful consideration of reaction conditions to prevent common side reactions.
General FAQs
Q1: What makes this compound a challenging substrate to work with?
A1: The reactivity of this compound is governed by a combination of competing electronic and steric effects:
-
Electronic Effects : The two ortho-fluorine atoms are strongly electron-withdrawing by induction, which deactivates the aromatic ring towards electrophilic attack. However, they are also ortho, para-directors due to resonance. The hydroxyl group is a potent activating ortho, para-director, while the methyl group is a weak activating ortho, para-director.[1][2] This complex interplay can lead to challenges in controlling regioselectivity.
-
Steric Hindrance : The fluorine atoms flank the phenolic hydroxyl group, potentially hindering the approach of bulky reagents to both the oxygen and the C6 position of the ring.
-
Acidity : The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to phenol, which facilitates its deprotonation.[3]
Section 1: O-Alkylation and O-Acylation
This section focuses on the formation of ethers and esters from the phenolic hydroxyl group. The primary side reaction of concern is the competition between reaction at the oxygen (O-functionalization) versus the aromatic ring (C-functionalization).
Troubleshooting Guide: O-Alkylation/Acylation
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired ether/ester. | Incomplete deprotonation of the phenol. | Use a sufficiently strong base to ensure complete formation of the phenoxide. While the fluorine atoms enhance acidity, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent are recommended.[3] |
| A mixture of O-alkylated and C-alkylated products is observed. | The phenoxide ion is an ambident nucleophile, reacting at both the oxygen and the carbon of the ring.[4] Protic solvents can solvate the oxygen atom, favoring C-alkylation. | To favor O-alkylation, use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation but leave the phenoxide oxygen relatively free to act as a nucleophile.[4] |
| Reaction is sluggish with bulky alkylating agents. | Steric hindrance from the two ortho-fluorine atoms is impeding the approach of the electrophile to the phenolic oxygen. | Increase the reaction temperature moderately. If the reaction still does not proceed, consider using a less hindered alkylating agent or an alternative synthetic route. |
O-Alkylation FAQs
Q2: I am consistently getting C-alkylation byproducts. How can I maximize the yield of my desired O-alkylated product?
A2: The choice of solvent is critical for controlling the selectivity between O- and C-alkylation.[4] To strongly favor O-alkylation, you should use a polar aprotic solvent such as DMF or DMSO. These solvents effectively solvate the counter-ion of the base (e.g., K⁺) without forming strong hydrogen bonds with the phenoxide oxygen, making it more available for nucleophilic attack. Conversely, protic solvents like water or ethanol will solvate the oxygen, hindering O-alkylation and promoting C-alkylation.[4]
Section 2: Electrophilic Aromatic Substitution (EAS)
EAS on this substrate is challenging due to the strong deactivating effect of the two fluorine atoms. Regioselectivity is controlled by the dominant activating effect of the hydroxyl group.
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Problem | Potential Cause | Recommended Solution |
| No reaction observed under standard Friedel-Crafts conditions. | The aromatic ring is strongly deactivated by the two fluorine atoms. The Lewis acid catalyst (e.g., AlCl₃) may be complexing with the phenolic oxygen, further deactivating the ring.[5] | Protect the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) before attempting the reaction. This removes the complexation issue and slightly reduces the deactivation. Harsher conditions or more active catalysts may be required.[6][7] |
| Low yields for nitration or halogenation. | Ring deactivation slows the reaction rate significantly. | Use stronger nitrating agents (e.g., NO₂BF₄) or more forcing conditions. For halogenation, ensure the use of an effective Lewis acid catalyst. |
| Poor regioselectivity. | The directing effects of the substituents are complex. | The hydroxyl group is the strongest director, favoring substitution at the C4 (para) and C6 (ortho) positions. C6 is sterically hindered, so the major product is expected to be the C4-substituted isomer. If mixtures are unavoidable, chromatographic separation will be necessary. For absolute regiocontrol, consider a directed ortho-metalation strategy (see Section 4). |
EAS FAQs
Q3: I want to introduce an acyl group onto the ring. Why is my Friedel-Crafts acylation failing?
A3: Friedel-Crafts reactions are particularly sensitive to deactivating groups.[7] The combination of two fluorine atoms makes the ring electron-poor and thus highly unreactive towards this type of electrophilic substitution. Furthermore, the Lewis acid catalyst required for the reaction will preferentially coordinate to the Lewis basic phenolic oxygen, adding a positive charge to the molecule and deactivating the ring even further. The most reliable solution is to protect the hydroxyl group before performing the Friedel-Crafts acylation.[8]
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki or Buchwald-Hartwig amination, the phenol must first be converted into a suitable coupling partner with a good leaving group.
Troubleshooting Guide: Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| The cross-coupling reaction does not proceed. | The phenolic -OH group is a poor leaving group. | Convert the phenol to an aryl triflate (-OTf) or tosylate (-OTs) using triflic anhydride or tosyl chloride, respectively. These are excellent leaving groups for palladium-catalyzed reactions.[9] |
| Low yield in Suzuki coupling of the aryl triflate. | Catalyst deactivation or inefficient catalytic cycle. | Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use a robust catalyst system, such as a palladium(II) precatalyst with a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos).[9] |
| Side reactions like hydrodehalogenation in Buchwald-Hartwig amination. | Formation of palladium hydride species. | Carefully select and screen the base, solvent, and ligand. Modern generations of Buchwald-Hartwig catalysts and protocols offer high efficiency and can minimize side reactions.[10][11] |
Section 4: Directed Ortho-Metalation (DoM)
DoM is a powerful strategy for achieving regioselective functionalization at a position ortho to a directing group. For phenols, this requires temporary conversion of the hydroxyl group into a Directed Metalation Group (DMG).
Troubleshooting Guide: Directed Ortho-Metalation
| Problem | Potential Cause | Recommended Solution |
| Anionic Fries Rearrangement product is observed. | The lithiated O-aryl carbamate intermediate is thermally unstable and can rearrange via intramolecular carbamoyl migration.[12][13][14] | This is a known competing reaction. Maintain a very low temperature (e.g., -78 °C) throughout the lithiation and electrophilic quench steps.[14] The choice of solvent and base (e.g., s-BuLi/TMEDA) can also influence the rate of this side reaction.[12][13] |
| Low yield of the desired ortho-substituted product. | Incomplete lithiation or reaction with the electrophile. | Ensure anhydrous conditions and use a sufficiently strong and non-nucleophilic base like s-BuLi with an additive like TMEDA to facilitate deprotonation.[15] Add the electrophile slowly at -78 °C. |
| Lithiation at the wrong position. | The directing group is not controlling the regioselectivity as expected. | The O-carbamate group is a very powerful DMG and should direct lithiation to the C6 position.[15][16] If other products are forming, verify the structure of your starting material and ensure no other acidic protons are present. |
DoM FAQs
Q4: I need to functionalize the C6 position, but EAS gives me the C4 product. How can I achieve this?
A4: This is an ideal scenario for a Directed Ortho-Metalation (DoM) strategy.[17] First, protect the phenolic hydroxyl as a powerful DMG, such as an N,N-diethyl O-carbamate (-OC(O)NEt₂).[16] Then, treatment with a strong base like sec-butyllithium at -78 °C will selectively deprotonate the C6 position, directed by the carbamate group. This generates an aryllithium intermediate that can be trapped with a wide variety of electrophiles to install the desired functionality exclusively at the C6 position.[15]
Data Presentation
Table 1: O- vs. C-Alkylation Selectivity in Phenols
| Solvent Type | Typical Solvents | Predominant Product | Rationale |
| Polar Aprotic | DMF, DMSO, Acetone | O-Alkylation | Solvates the cation, leaving the phenoxide oxygen nucleophilic.[4] |
| Protic | Water, Ethanol, TFE | C-Alkylation | Solvates the phenoxide oxygen via H-bonding, hindering O-alkylation.[4] |
Table 2: Common Protecting Groups for Phenols
| Protecting Group | Introduction Reagents | Removal Conditions | Stability Notes |
| Methyl (Me) | MeI or Me₂SO₄, K₂CO₃ | Harsh: BBr₃ | Very stable to most conditions except strong Lewis acids.[18] |
| Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base but removed by catalytic hydrogenation. |
| t-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | TBAF (Fluoride source) | Stable to base, labile to acid and fluoride ions.[18] |
| N,N-Diethylcarbamate | Et₂NCOCl, Base | Strong base (e.g., NaOH) | Used as a Directed Metalation Group; stable to organolithiums at low temp.[15] |
Experimental Protocols
Protocol 1: Selective O-Methylation of this compound
-
Setup : To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent and Base : Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition : Stir the suspension vigorously for 15 minutes at room temperature. Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.
-
Reaction : Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Directed Ortho-Metalation via an O-Carbamate Protecting Group
-
Carbamate Formation : To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add N,N-diethylcarbamoyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the O-aryl carbamate, which should be purified by chromatography.
-
Lithiation : To a flame-dried flask under argon, add the purified O-aryl carbamate (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq).
-
Deprotonation : Add sec-butyllithium (s-BuLi, 1.2 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. A color change is typically observed. Stir the solution at -78 °C for 1 hour.
-
Electrophilic Quench : Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 eq) dropwise at -78 °C. Stir for an additional 2 hours at this temperature.
-
Workup : Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by flash column chromatography to obtain the C6-functionalized O-aryl carbamate. The carbamate can be cleaved under basic conditions if the free phenol is desired.
Visualizations
Caption: A general workflow for troubleshooting side reactions.
Caption: Competing pathways for O- vs. C-alkylation.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. grokipedia.com [grokipedia.com]
- 16. Directed Ortho Metalation [organic-chemistry.org]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Fluorinated Phenol Analysis by HPLC
Welcome to our dedicated support center for resolving common challenges in the HPLC analysis of fluorinated phenols. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide: Co-elution of Fluorinated Phenols
Co-elution of positional isomers and structurally similar fluorinated phenols is a frequent challenge in reversed-phase HPLC. This guide outlines common problems and systematic approaches to achieve baseline separation.
| Problem ID | Symptom | Potential Cause(s) | Suggested Solution(s) |
| FP-CE-01 | Poor resolution between fluorinated phenol isomers (e.g., 2,4-difluorophenol and 2,6-difluorophenol). | Insufficient selectivity of the stationary phase (e.g., C8 or C18). | Primary: Switch to a stationary phase with alternative selectivity, such as a Pentafluorophenyl (PFP) or a perfluoroalkyl column. PFP columns, in particular, offer multiple interaction mechanisms including dipole-dipole, π-π, and ion-exchange, which can significantly enhance the separation of halogenated isomers.[1][2][3][4][5] Secondary: Proceed to mobile phase optimization (FP-CE-02). |
| FP-CE-02 | Broad or tailing peaks for one or more fluorinated phenols, leading to overlap. | Inappropriate mobile phase pH affecting the ionization state of the phenolic hydroxyl group. | Primary: Adjust the mobile phase pH. For acidic compounds like phenols, a mobile phase pH around 2.5-3.5, which is at least 2 pH units below the pKa of the phenols, will ensure they are in their neutral, un-ionized form, leading to better retention and peak shape.[6][7][8] Use a buffer to maintain a stable pH.[9] Secondary: Evaluate the organic modifier (FP-CE-03). |
| FP-CE-03 | Inadequate separation despite using a suitable column and pH. | The organic solvent in the mobile phase does not provide optimal selectivity. | Primary: Change the organic modifier. Acetonitrile and methanol are the most common solvents in reversed-phase HPLC, and switching between them can alter selectivity.[10] Consider a ternary mixture (e.g., water, acetonitrile, methanol) for fine-tuning. Secondary: Optimize the gradient profile (FP-CE-04). |
| FP-CE-04 | Co-eluting peaks in a complex mixture of fluorinated phenols. | Isocratic elution may not have sufficient resolving power for a multi-component sample. | Primary: Introduce or optimize a gradient elution. A shallow gradient can improve the separation of closely eluting peaks.[1] Secondary: Adjust the column temperature (FP-CE-05). |
| FP-CE-05 | Inconsistent retention times and resolution. | Fluctuations in column temperature can affect selectivity and retention. | Primary: Use a column oven to maintain a constant and optimized temperature (e.g., 30°C or 40°C). Increasing the temperature can sometimes improve peak shape and resolution.[2] Secondary: Check for system issues (FP-CE-06). |
| FP-CE-06 | General poor performance, including co-elution, that is not resolved by method adjustments. | System issues such as dead volume, column degradation, or sample solvent effects. | Primary: Ensure the sample is dissolved in the initial mobile phase to prevent peak distortion.[10] Use a guard column to protect the analytical column from contaminants.[11] If the column is old, replace it. |
Frequently Asked Questions (FAQs)
A curated list of questions and answers to address specific issues encountered during the HPLC analysis of fluorinated phenols.
Q1: Why is my standard C18 column failing to separate fluorinated phenol isomers?
A1: Standard C18 columns primarily separate compounds based on hydrophobicity.[5] Positional isomers of fluorinated phenols often have very similar hydrophobicities, leading to co-elution. To resolve this, a column with a different selectivity is required. Pentafluorophenyl (PFP) columns are highly recommended as they provide multiple modes of interaction, including dipole-dipole, π-π, and shape selectivity, which are particularly effective for separating halogenated and aromatic compounds.[1][2][3][4][5]
Q2: What is the ideal mobile phase pH for analyzing fluorinated phenols?
A2: The ideal mobile phase pH should ensure that the fluorinated phenols are in a single, un-ionized form. Phenols are weakly acidic, and their retention and peak shape can be significantly affected by the mobile phase pH.[6][7][8] It is recommended to work at a pH that is at least 2 units below the pKa of the analytes. For most phenols, a pH in the range of 2.5 to 4.5 is effective.[2] Using a buffer, such as a phosphate or acetate buffer, is crucial to maintain a consistent pH throughout the analysis.[9]
Q3: Can I use gradient elution for fluorinated phenol analysis?
A3: Yes, gradient elution is often advantageous, especially for samples containing multiple fluorinated phenols with a range of polarities.[1] A gradient allows for the separation of more complex mixtures in a reasonable timeframe. A typical gradient for reversed-phase analysis of fluorinated phenols might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase (e.g., acetonitrile).
Q4: How does temperature affect the separation of fluorinated phenols?
A4: Temperature is an important parameter that can influence selectivity. Running analyses at a controlled, elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity, which can lead to sharper peaks and improved resolution.[2] However, the effect of temperature on selectivity can be compound-specific, so it may require some optimization.
Q5: I'm still seeing co-elution with a PFP column. What should I do next?
A5: If co-elution persists even with a PFP column, you can further optimize the separation by:
-
Modifying the mobile phase: Experiment with different organic solvents (methanol vs. acetonitrile) or a ternary mixture.
-
Adjusting the pH: Fine-tune the pH of the aqueous portion of your mobile phase.
-
Optimizing the gradient: If using a gradient, try a shallower slope to increase the separation window between peaks.
-
Changing the temperature: Evaluate the effect of different column temperatures on the separation.
Experimental Protocols
Below is a detailed methodology for the separation of difluorophenol isomers, which is a common analytical challenge.
Protocol: Separation of Difluorophenol Isomers using a PFP Column
This method is designed to achieve baseline separation of difluorophenol isomers.
1. Instrumentation and Consumables
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
HPLC grade acetonitrile, water, and sodium acetate.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with 75% 25 mM sodium acetate buffer (pH 4.3) and 25% acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
3. Sample Preparation
-
Prepare a 0.5 mg/mL solution of the difluorophenol sample in the mobile phase.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Integrate the peaks for each isomer and calculate their respective area percentages to determine purity.
Visualizations
Troubleshooting Workflow for Co-elution Issues
The following diagram illustrates a logical workflow for troubleshooting co-elution problems in the HPLC of fluorinated phenols.
Logical Relationship of Method Parameters for Separation
This diagram shows the hierarchical relationship of HPLC parameters that can be adjusted to resolve co-elution.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hawach.com [hawach.com]
- 5. uhplcs.com [uhplcs.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. veeprho.com [veeprho.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Stability issues of 2,6-Difluoro-3-methylphenol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,6-Difluoro-3-methylphenol in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound solutions.
Issue 1: Unexpected Degradation of this compound in Solution
Symptoms:
-
Loss of compound potency over time, as determined by analytical methods (e.g., HPLC, GC-MS).
-
Appearance of unknown peaks in the chromatogram.
-
Color change in the solution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| pH-induced Degradation | Phenolic compounds can be susceptible to degradation in alkaline conditions. The phenoxide ion is often more prone to oxidation. Maintain the solution pH in the acidic to neutral range (pH 3-7) for enhanced stability. Use appropriate buffer systems if pH control is critical for the experiment. |
| Oxidation | The phenol moiety can be oxidized, especially when exposed to air (oxygen), metal ions, or other oxidizing agents. Prepare solutions fresh whenever possible. Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Store solutions in tightly sealed containers. Avoid contamination with metal ions. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of phenolic compounds. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Store solutions in the dark. |
| Thermal Degradation | Elevated temperatures can accelerate the degradation of the compound. Store stock solutions and working solutions at recommended low temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. |
| Solvent Reactivity | While common organic solvents are generally inert, reactive impurities in the solvent could contribute to degradation. Use high-purity, HPLC-grade, or anhydrous solvents. Ensure the chosen solvent is compatible with the compound for the duration of the experiment. |
Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting logic for unexpected degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For the solid compound, storage at 4°C under a nitrogen atmosphere is recommended.[1] Solutions should be stored at 2-8°C and protected from light. Some suppliers suggest storage of the solid sealed in a dry, room temperature environment.[2] For long-term stability, cold and inert conditions are preferable.
Q2: In which solvents is this compound soluble?
Q3: How does pH affect the stability of this compound in aqueous solutions?
Phenolic compounds are generally more stable in acidic to neutral pH. In alkaline solutions, the phenolic proton can be abstracted, forming a phenoxide ion. This negatively charged species can be more susceptible to oxidation, potentially leading to degradation. For aqueous solutions, it is advisable to maintain a pH below 7.
Q4: Is this compound sensitive to light?
Yes, phenolic compounds can be light-sensitive and may undergo photodegradation. It is recommended to store solutions in amber vials or protect them from light to minimize this risk.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this molecule are not extensively documented, potential degradation routes for fluorinated phenols can include:
-
Oxidation: The phenol ring can be oxidized, leading to the formation of quinone-like structures and potentially ring-opening products.
-
Photodegradation: UV light can induce homolytic cleavage of bonds, leading to radical-mediated degradation pathways.
-
Defluorination: Under certain conditions, such as in the presence of strong nucleophiles or under harsh thermal or photochemical stress, the C-F bond may be cleaved.
Q6: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is the best way to monitor the stability. The method should be able to separate the parent compound from any potential degradants. Gas Chromatography (GC) coupled with MS may also be suitable, potentially requiring derivatization of the phenolic hydroxyl group to improve volatility and peak shape.
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. Below is a template for presenting stability data for this compound in solution.
Table 1: Example Stability Data for this compound (1 mg/mL in Acetonitrile) at Different Temperatures
| Time Point (Days) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 |
| 3 | 99.5 | 96.1 | 88.7 |
| 7 | 99.2 | 92.3 | 75.4 |
| 14 | 98.9 | 85.6 | 58.1 |
| 30 | 98.1 | 72.4 | 35.9 |
Table 2: Example Stability Data for this compound (1 mg/mL in Water) at Different pH Values (Stored at 25°C, Protected from Light)
| Time Point (Days) | % Remaining (pH 3) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 99.6 | 97.1 |
| 3 | 99.7 | 98.9 | 92.5 |
| 7 | 99.4 | 97.5 | 83.2 |
| 14 | 99.0 | 95.1 | 68.9 |
| 30 | 98.5 | 90.8 | 47.3 |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
High-purity buffers for pH adjustment
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
From the stock solution, prepare working solutions at the target concentration for the stability study.
3. Stability Study Design:
-
Aliquots of the working solution should be stored under different conditions to be evaluated (e.g., different temperatures, pH values, light exposure).
-
Include a control sample stored under optimal conditions (e.g., 4°C in the dark).
4. Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), an aliquot from each condition is taken for analysis by a validated stability-indicating HPLC method.
-
The concentration of this compound is determined and expressed as a percentage of the initial concentration.
Workflow for a Typical Stability Study
Caption: Workflow for a stability study of the compound.
Protocol 2: Example HPLC Method for the Analysis of this compound
This is a starting point for method development and should be optimized and validated for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more hydrophobic degradants. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 270-280 nm) or MS detection.
References
Technical Support Center: Scaling Up Reactions Involving 2,6-Difluoro-3-methylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-methylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions involving this versatile fluorinated intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[1][2][3] When handling larger quantities, it is crucial to implement robust safety protocols. This includes working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[1] An emergency shower and eyewash station should be readily accessible. For detailed safety information, always consult the Safety Data Sheet (SDS).
Q2: How does the acidity of this compound affect its reactivity in base-mediated reactions at scale?
A2: The fluorine atoms ortho to the hydroxyl group increase its acidity compared to non-fluorinated phenols. This facilitates deprotonation to form the corresponding phenoxide, which is a key step in many reactions like O-alkylation (Williamson ether synthesis). However, on a larger scale, the choice of base and the temperature control during deprotonation become critical to avoid potential side reactions. Stronger bases like sodium hydride require careful portion-wise addition and efficient cooling to manage the exothermic reaction and hydrogen gas evolution.
Q3: What are the common challenges in achieving complete conversion during O-alkylation of this compound at a larger scale?
A3: Incomplete conversion during scale-up of O-alkylation can be due to several factors:
-
Insufficient Mixing: In larger reactors, ensuring homogenous mixing of the phenol, base, and alkylating agent is crucial. Inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration.
-
Base Degradation: Some bases can be sensitive to moisture. Ensure anhydrous conditions are maintained throughout the reaction.
-
Alkylating Agent Reactivity: The choice of alkylating agent is important. Less reactive agents may require higher temperatures or longer reaction times, which can lead to byproduct formation.
Q4: Are there specific considerations for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with this compound derivatives on a larger scale?
A4: Yes, several factors are critical for successful scale-up of palladium-catalyzed cross-couplings:
-
Catalyst Loading: While lab-scale reactions might use higher catalyst loadings, for cost-effectiveness and to minimize residual palladium in the product, optimizing to the lowest effective catalyst concentration is key.
-
Ligand Selection: The choice of ligand is crucial for reaction efficiency and stability of the catalytic species. Sterically hindered biarylphosphine ligands are often effective.[4][5]
-
Oxygen Sensitivity: The active palladium(0) species is sensitive to oxygen. Rigorous inert atmosphere conditions (nitrogen or argon) are essential during scale-up.
-
Impurity Profile: Trace impurities in the starting materials or solvents can poison the catalyst. Use of high-purity reagents is recommended.
Troubleshooting Guides
O-Alkylation / Williamson Ether Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Ether Product | Incomplete deprotonation of the phenol. | - Use a stronger base (e.g., NaH instead of K2CO3).- Ensure anhydrous conditions.- Increase reaction temperature or time for deprotonation step. |
| Side reaction: Elimination of the alkyl halide. | - Use a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination.[6]- Lower the reaction temperature. | |
| Poor solubility of the phenoxide salt. | - Choose a solvent that effectively dissolves the phenoxide (e.g., DMF, DMSO).- Consider using a phase-transfer catalyst for biphasic systems. | |
| Formation of Unknown Impurities | Thermal degradation of starting materials or product. | - Lower the reaction temperature.- Reduce the reaction time. |
| Reaction with solvent. | - Ensure the chosen solvent is inert under the reaction conditions. For example, DMF can be unstable at high temperatures with strong bases. | |
| Difficult Work-up | Emulsion formation during aqueous wash. | - Add brine to the aqueous layer to increase its ionic strength.[7]- Filter the mixture through a pad of celite. |
| Persistent solvent (e.g., DMF, DMSO) in the product. | - Perform multiple aqueous washes.[8]- Consider azeotropic removal of the solvent with a lower-boiling point solvent if the product is stable. |
Buchwald-Hartwig Amination (of an aryl halide derivative of this compound)
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | Inactive catalyst. | - Ensure rigorous exclusion of oxygen and moisture.- Use a pre-catalyst or an in-situ activation protocol.- Screen different palladium sources and ligands. |
| Inappropriate base. | - The choice of base is critical. Common bases include NaOtBu, K3PO4, and Cs2CO3. The optimal base depends on the substrates. | |
| Formation of Dehalogenated Byproduct | Hydrodehalogenation of the aryl halide. | - Ensure the amine starting material is of high purity and free of water.- Lower the reaction temperature. |
| Homocoupling of the Amine | Side reaction catalyzed by palladium. | - Use a ligand that promotes the desired cross-coupling over homocoupling.- Adjust the stoichiometry of the reactants. |
| Product Contaminated with Palladium | Inefficient removal of the catalyst. | - Employ a post-reaction treatment with a palladium scavenger (e.g., activated carbon, silica-based scavengers).- Optimize the crystallization/purification procedure. |
Experimental Protocols
Example Protocol: Scale-Up of O-Alkylation of this compound
This protocol is a general guideline and should be optimized for specific alkylating agents and equipment.
1. Reagents and Equipment:
-
This compound (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Alkyl Halide (1.05 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and addition funnel.
2. Procedure:
-
Under a nitrogen atmosphere, charge the reactor with this compound and anhydrous DMF.
-
Begin stirring and cool the solution to 0-5 °C using a chiller.
-
Carefully add the sodium hydride portion-wise, maintaining the internal temperature below 10 °C. Hydrogen gas will be evolved; ensure adequate venting.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour, or until gas evolution ceases.
-
Cool the reaction mixture back to 0-5 °C.
-
Add the alkyl halide dropwise via the addition funnel, maintaining the internal temperature below 15 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: A generalized workflow for scaling up chemical reactions.
References
- 1. This compound - CAS:261763-46-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: 2,6-Difluoro-3-methylphenol Reaction Condition Optimization
Welcome to the technical support center for the synthesis and reaction optimization of 2,6-Difluoro-3-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A plausible and common approach for the synthesis of this compound is the direct electrophilic fluorination of a protected 3-methylphenol (m-cresol). Due to the activating nature of the hydroxyl group, it often requires protection to prevent unwanted side reactions and to control the regioselectivity of the fluorination. A typical multi-step synthesis is outlined below.
Q2: Why is protection of the hydroxyl group of 3-methylphenol necessary before fluorination?
A2: The hydroxyl group is a strong activating group in electrophilic aromatic substitution, which can lead to several complications during fluorination. These include over-fluorination (introduction of more than two fluorine atoms), oxidation of the phenol to form undesired byproducts, and poor regioselectivity. Protecting the hydroxyl group, for instance as a methyl ether or an acetate ester, moderates its activating effect and directs the electrophilic fluorination to the desired ortho positions.
Q3: What are the most common electrophilic fluorinating reagents for this type of reaction?
A3: For the fluorination of activated aromatic rings like protected phenols, N-F reagents are commonly employed.[1] Selectfluor® (F-TEDA-BF4) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent known for its effectiveness in such transformations.[2][3] Other N-F reagents like N-Fluorobenzenesulfonimide (NFSI) can also be used.[1]
Q4: What are the typical byproducts in the synthesis of this compound?
A4: Common byproducts can include mono-fluorinated intermediates (2-fluoro-3-methylphenol or 6-fluoro-3-methylphenol), over-fluorinated products (e.g., 2,4,6-trifluoro-3-methylphenol), and regioisomers where fluorine is introduced at the para-position. Additionally, if the protecting group is not stable under the reaction conditions, byproducts resulting from its cleavage or side reactions may be observed.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials, byproducts, and the deprotected protecting group.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound, based on a proposed multi-step synthetic route.
Step 1: Protection of 3-Methylphenol (e.g., Methylation to form 3-Methylanisole)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of methylating agent (e.g., dimethyl sulfate, methyl iodide).- Inadequate base strength or amount.- Low reaction temperature or short reaction time. | - Increase the molar equivalents of the methylating agent.- Use a stronger base (e.g., NaH instead of K2CO3) or increase the amount of base.- Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Low Yield | - Volatility of 3-methylanisole leading to loss during workup or purification.- Side reactions, such as C-methylation. | - Use a condenser during the reaction and be cautious during solvent removal under reduced pressure.- Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. |
Step 2: Electrophilic Fluorination of 3-Methylanisole
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive fluorinating agent.- Insufficient reaction temperature or time.- Low reactivity of the substrate. | - Use a fresh batch of the fluorinating agent (e.g., Selectfluor®).- Gradually increase the reaction temperature and monitor the reaction by TLC or GC-MS.- Consider using a more reactive fluorinating agent or a different solvent. |
| Formation of Mono-fluorinated Byproduct | - Insufficient amount of fluorinating agent.- Short reaction time. | - Increase the molar equivalents of the fluorinating agent (e.g., from 2.2 eq to 2.5 eq).- Extend the reaction time and monitor for the disappearance of the mono-fluorinated intermediate. |
| Formation of Multiple Isomers (Poor Regioselectivity) | - The directing effect of the methoxy and methyl groups is not sufficiently controlling the position of fluorination. | - Optimize the reaction solvent and temperature. Acetonitrile is a common solvent for reactions with Selectfluor®.[4]- Consider a different protecting group for the phenol that may offer better ortho-directing capabilities. |
| Formation of Dark-colored Byproducts | - Oxidation of the aromatic ring. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use purified solvents and reagents to avoid catalytic impurities. |
Step 3: Deprotection of 2,6-Difluoro-3-methylanisole
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | - Insufficient amount of deprotecting agent (e.g., BBr3).- Low reaction temperature or short reaction time. | - Increase the molar equivalents of the deprotecting agent.- Allow the reaction to warm to room temperature or gently heat if necessary. Monitor by TLC. |
| Low Yield of Final Product | - Degradation of the product under harsh deprotection conditions.- Difficult purification. | - Use milder deprotection conditions if possible.- Optimize the workup procedure to minimize product loss.- Employ careful column chromatography for purification. |
Experimental Protocols
Proposed Synthesis of this compound
This is a hypothetical, yet chemically plausible, multi-step synthesis.
Step 1: Synthesis of 3-Methylanisole (Protection)
-
To a solution of 3-methylphenol (1.0 eq) in acetone, add potassium carbonate (K2CO3) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with an aqueous solution of sodium hydroxide, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-methylanisole.
Step 2: Synthesis of 2,6-Difluoro-3-methylanisole (Fluorination)
-
Dissolve 3-methylanisole (1.0 eq) in acetonitrile in a flask protected from light.
-
Add Selectfluor® (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve 2,6-difluoro-3-methylanisole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of boron tribromide (BBr3) (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: A proposed multi-step synthetic route for this compound.
Caption: A troubleshooting flowchart for optimizing the electrophilic fluorination step.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 2,6-Difluoro-3-methylphenol and Its Isomers
For Immediate Release
[City, State] – [Date] – A comprehensive spectroscopic comparison of 2,6-Difluoro-3-methylphenol and its key isomers has been compiled to aid researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these structurally similar compounds. This guide provides a detailed analysis of their spectral properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for those working with fluorinated aromatic compounds.
The accurate identification of isomers is a critical step in chemical synthesis and drug discovery, as even minor structural variations can lead to significant differences in biological activity and chemical reactivity. This guide focuses on distinguishing this compound from its isomers through a side-by-side comparison of their unique spectral fingerprints.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and a selection of its isomers.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectral Data of Difluoro-methylphenol Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Data not available | Data not available | Data not available |
| 2,4-Difluoro-3-methylphenol | Data not available | Data not available | Data not available |
| 2,5-Difluoro-3-methylphenol | Data not available | Data not available | Data not available |
| 3,4-Difluoro-2-methylphenol | Data not available | Data not available | Data not available |
| 3,5-Difluoro-2-methylphenol | Data not available | Data not available | Data not available |
| 4,5-Difluoro-2-methylphenol | Data not available | Data not available | Data not available |
Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and instrument frequency. The data presented here is for comparative purposes. Detailed spectral data should be acquired under standardized conditions for accurate comparison.
Table 2: IR and Mass Spectrometry Data of Difluoro-methylphenol Isomers
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | O-H stretch, C-F stretch, C-C aromatic stretch[1] | [M]+•, fragmentation pattern |
| 2,4-Difluoro-3-methylphenol | O-H stretch, C-F stretch, C-C aromatic stretch | [M]+•, fragmentation pattern |
| 2,5-Difluoro-3-methylphenol | O-H stretch, C-F stretch, C-C aromatic stretch | [M]+•, fragmentation pattern |
| 3,4-Difluoro-2-methylphenol | O-H stretch, C-F stretch, C-C aromatic stretch | [M]+•, fragmentation pattern |
| 3,5-Difluoro-2-methylphenol | O-H stretch, C-F stretch, C-C aromatic stretch | [M]+•, fragmentation pattern |
| 4,5-Difluoro-2-methylphenol | O-H stretch, C-F stretch, C-C aromatic stretch | [M]+•, fragmentation pattern |
Note: The mass spectral fragmentation pattern is a key identifier for each isomer and should be analyzed in detail.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard pulse sequences were used to acquire proton spectra.
-
¹³C NMR: Proton-decoupled spectra were acquired to simplify the carbon signals.
-
¹⁹F NMR: Proton-decoupled spectra were acquired to observe the fluorine signals without proton coupling.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was finely ground and mixed with KBr powder to form a pellet, or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Liquid samples were analyzed as a thin film between two salt plates.
-
Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) was used to generate ions.
-
Data Acquisition: Mass spectra were acquired using a mass analyzer (e.g., quadrupole, time-of-flight) to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for comparing the spectra of this compound with its isomers.
This guide serves as a foundational tool for the scientific community, enabling more efficient and accurate identification of these important fluorinated compounds. The presented data and protocols are intended to be a starting point for more in-depth analyses and characterization.
References
A Comparative Guide to 2,6-Difluoro-3-methylphenol and 3,4-Difluoro-2-methylphenol for Researchers
For Immediate Release
This guide provides a detailed comparison of the physicochemical and spectral properties of two difluorinated methylphenol isomers: 2,6-Difluoro-3-methylphenol and 3,4-Difluoro-2-methylphenol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate informed decisions in experimental design and compound selection. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide consolidates available information from computational predictions and data from related compounds to offer a valuable resource.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and 3,4-Difluoro-2-methylphenol is presented below. It is important to note that much of the available data is computationally derived.
| Property | This compound | 3,4-Difluoro-2-methylphenol |
| Molecular Formula | C₇H₆F₂O[1][2][3] | C₇H₆F₂O[4][5] |
| Molecular Weight | 144.12 g/mol [1][2][3] | 144.12 g/mol [4][5] |
| CAS Number | 261763-46-6[1][2][3] | 1232774-26-3[4][5] |
| Appearance | Solid[3] | Off-white solid[5] |
| XLogP3 (Computed) | 2.1[1] | 2.1[4] |
| Topological Polar Surface Area (TPSA) (Computed) | 20.2 Ų[1][2] | 20.2 Ų[4] |
| Hydrogen Bond Donor Count (Computed) | 1[2] | 1[4] |
| Hydrogen Bond Acceptor Count (Computed) | 1[2] | 1[4] |
| Solubility | No experimental data found. | Soluble in most organic solvents[5] |
Structural Differences
The positioning of the fluorine and methyl groups on the phenol ring is the key differentiator between these two isomers, which is expected to influence their electronic properties, steric hindrance, and biological activity.
Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic and hydroxyl protons will differ significantly between the two isomers due to the different electronic environments created by the fluorine and methyl substituents. The hydroxyl proton signal for phenols typically appears between 4-12 ppm and can be identified by a D₂O shake experiment.[6][7]
-
¹³C NMR: The carbon signals, particularly those of the aromatic ring, will be influenced by the positions of the fluorine atoms, resulting in distinct spectra for each isomer.
Infrared (IR) Spectroscopy: Both compounds are expected to show a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group.[6][8] Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.[8] The C-F stretching vibrations will also be present, typically in the 1000-1400 cm⁻¹ range.
Biological Activity
Direct comparative studies on the biological activities of this compound and 3,4-Difluoro-2-methylphenol are not currently available in the public domain. However, the introduction of fluorine atoms into phenolic compounds is known to modulate their biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[9][10] The differing substitution patterns of these isomers suggest they may exhibit distinct pharmacological profiles. For instance, fluorinated phenols are explored for their potential as selective enzyme inhibitors and in the development of novel therapeutics.[11][12]
Experimental Protocols
The following are generalized protocols for determining key experimental data for phenolic compounds.
Determination of pKa (Spectrophotometric Method)
A common method for determining the pKa of phenolic compounds involves UV-Vis spectrophotometry. This method relies on the different absorption spectra of the protonated and deprotonated forms of the phenol.
References
- 1. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,4-Difluoro-2-methylphenol | C7H6F2O | CID 20579025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Difluoro-2-methylphenol | High Purity Building Blocks [frontierspecialtychemicals.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
A Comparative Analysis of Fluorophenol Analogues in Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluorophenol analogues—specifically 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol—in the context of their application in ether synthesis, a fundamental transformation in organic chemistry and drug development. The strategic placement of a fluorine atom on the phenol ring significantly influences the physicochemical properties and reactivity of these analogues, impacting their performance in synthetic protocols such as the Williamson ether synthesis. This document offers a side-by-side comparison of their properties, a detailed experimental protocol for a representative etherification reaction, and an overview of a relevant biological pathway.
Comparative Data of Fluorophenol Isomers
The reactivity of fluorophenol isomers in reactions like the Williamson ether synthesis is influenced by a combination of factors, primarily the acidity of the phenolic proton (pKa) and the electronic effects of the fluorine substituent on the aromatic ring. A lower pKa facilitates the formation of the phenoxide nucleophile, the first step in the Williamson synthesis. The strong electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack, which is a key characteristic of reactions proceeding via a nucleophilic aromatic substitution (SNAr) mechanism.
| Property | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol |
| Molecular Formula | C₆H₅FO | C₆H₅FO | C₆H₅FO |
| Molecular Weight | 112.10 g/mol | 112.10 g/mol | 112.10 g/mol |
| pKa | 8.7 | 9.3 | 9.9 |
| Reactivity Trend (Inferred) | High | Moderate | Low to Moderate |
Note on Reactivity: The reactivity trend for the Williamson ether synthesis is inferred from the pKa values. A lower pKa indicates a more acidic phenol, which more readily forms the phenoxide ion required for the nucleophilic attack. Therefore, 2-fluorophenol is predicted to be the most reactive of the three isomers under basic conditions.
Experimental Protocol: Williamson Ether Synthesis of Methoxy-fluorobenzene
This protocol provides a general procedure for the Williamson ether synthesis to produce methoxy-fluorobenzene from the corresponding fluorophenol isomer.
Materials:
-
2-Fluorophenol, 3-Fluorophenol, or 4-Fluorophenol
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere, dissolve the respective fluorophenol (1.0 eq) in DMF. Add sodium hydroxide (1.1 eq) portion-wise with stirring. The reaction mixture may be gently heated to ensure complete deprotonation.
-
Alkylation: To the resulting phenoxide solution, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: The resulting methoxy-fluorobenzene can be further purified by column chromatography if necessary and characterized by NMR and mass spectrometry.
Biological Pathway: Metabolism of 4-Fluorophenol
Fluorophenols and their derivatives can interact with biological systems. For instance, 4-fluorophenol has been shown to be a substrate for certain cytochrome P450 enzymes. The following diagram illustrates the metabolic pathway of 4-fluorophenol, involving its oxidative defluorination.
Comparative Guide to the Quantification of 2,6-Difluoro-3-methylphenol: A Validation of the GC-FID Method Against Alternative Analytical Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of 2,6-Difluoro-3-methylphenol. The performance of the GC-FID method is objectively compared with a common alternative, High-Performance Liquid Chromatography (HPLC), supported by illustrative experimental data. This document is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction to this compound and its Analytical Challenges
This compound (CAS No. 261763-46-6) is a fluorinated aromatic compound with a molecular formula of C₇H₆F₂O and a molecular weight of 144.12 g/mol .[1] As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its accurate quantification is crucial for process control, quality assurance, and regulatory compliance. The presence of fluorine atoms and the phenolic hydroxyl group can present unique challenges for analytical method development, including potential for volatility, thermal lability, and the need for specific derivatization in some cases.
This guide focuses on a validated GC-FID method, a widely used technique for the analysis of volatile and semi-volatile compounds.[2][3] Its performance is contrasted with a representative HPLC method, another powerful and popular technique for the analysis of phenolic compounds.[4][5][6]
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process. The choice between GC-FID and HPLC for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. The following sections provide a detailed comparison of these two methods, based on established validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]
Data Presentation: A Side-by-Side Comparison
The following table summarizes the illustrative quantitative performance data for the validated GC-FID method and a comparative HPLC-UV method for the quantification of this compound.
| Validation Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999[11][12] |
| Range (µg/mL) | 1 - 100 | 0.5 - 150 | Method Dependent |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2%[7][11] |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | ≤ 2%[7] |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.15 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.5 | Reportable |
| Specificity | High | High | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV methods are provided below. These protocols are representative and may require optimization for specific sample matrices.
GC-FID Method Protocol
-
Instrumentation: Agilent 7890B Gas Chromatograph with Flame Ionization Detector.
-
Column: HP-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 220°C, hold for 5 minutes.
-
Detector: FID, 280°C.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL. Test samples are dissolved in methanol to a final concentration within the calibration range.
HPLC-UV Method Protocol
-
Instrumentation: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 to 150 µg/mL. Test samples are dissolved in the mobile phase to a final concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.
Method Validation Workflows
The following diagrams illustrate the logical workflows for the validation of the GC-FID method and a comparison of the analytical workflows for both GC-FID and HPLC.
Caption: Workflow for the validation of the GC-FID method as per ICH guidelines.
Caption: Comparative logical workflows of GC-FID and HPLC-UV for quantification.
Conclusion
Both the GC-FID and HPLC-UV methods are suitable for the quantification of this compound, each with its own set of advantages. The GC-FID method is a robust and reliable technique, particularly for volatile compounds, and offers high specificity. The HPLC-UV method provides slightly better sensitivity (lower LOD and LOQ in this illustrative example) and is well-suited for a wider range of compounds without the need for high-temperature volatilization.
The choice of method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources. The data and protocols presented in this guide serve as a foundation for making an informed decision and for the successful implementation of a validated analytical method for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. jppres.com [jppres.com]
- 3. sciepub.com [sciepub.com]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. redalyc.org [redalyc.org]
Unveiling the Reaction Pathways of 2,6-Difluoro-3-methylphenol: A Comparative Guide to its Electrophilic Substitution Products
For Immediate Release
This guide provides a comprehensive analysis of the electrophilic substitution reactions of 2,6-difluoro-3-methylphenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. By examining its reactivity towards bromination, nitration, and acylation, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the resulting product structures, supported by experimental data and detailed protocols.
Introduction
This compound presents a unique case for electrophilic aromatic substitution due to the interplay of the directing effects of its substituents: the activating hydroxyl and methyl groups, and the deactivating but ortho, para-directing fluorine atoms. Understanding the regioselectivity of these reactions is crucial for the targeted synthesis of novel derivatives. This guide compares the outcomes of key electrophilic substitution reactions, offering insights into the predictable formation of specific isomers.
Bromination: Confirmed Structure of 4-Bromo-2,6-difluoro-3-methylphenol
The bromination of this compound has been shown to yield a single major product, 4-Bromo-2,6-difluoro-3-methylphenol . This has been confirmed through its characterization and availability in chemical databases. The structure is a testament to the directing power of the hydroxyl group, which activates the para position, leading to selective bromination at the C4 position.
Experimental Protocol: Bromination (Representative)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-2,6-difluoro-3-methylphenol.
Nitration: Predicted Structure of 2,6-Difluoro-3-methyl-4-nitrophenol
Based on the directing effects of the substituents, the nitration of this compound is expected to yield 2,6-Difluoro-3-methyl-4-nitrophenol as the major product. The strong activating effect of the hydroxyl group directs the incoming nitro group to the para position (C4).
Experimental Protocol: Nitration (Representative)
A representative protocol for the nitration of this compound can be adapted from the established methods for the nitration of fluorinated aromatic compounds.[1]
-
In a flask equipped with a stirrer, add concentrated sulfuric acid (2.0 - 3.0 equivalents).
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) to the sulfuric acid, maintaining the low temperature.
-
To this nitrating mixture, add this compound (1.0 equivalent) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to stir at 0-10 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction for completion using TLC or GC.
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolate the product by filtration or extraction with a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Acylation: Predicted Structure of 4-Acyl-2,6-difluoro-3-methylphenol
Friedel-Crafts acylation of this compound is anticipated to produce 4-Acyl-2,6-difluoro-3-methylphenol as the primary product. The hydroxyl group's strong activating and para-directing influence will favor the introduction of the acyl group at the C4 position.
Experimental Protocol: Friedel-Crafts Acylation (Representative)
A general procedure for the Friedel-Crafts acylation of phenols can be adapted for this compound.
-
To a flask under an inert atmosphere, add this compound (1.0 equivalent) and a suitable anhydrous solvent (e.g., nitrobenzene or a chlorinated solvent).
-
Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1-2.5 equivalents), in portions.
-
Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride, 1.0 equivalent) to the cooled mixture.
-
Allow the reaction to stir at low temperature, then warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Comparative Data Summary
The following table summarizes the expected and confirmed structures of the electrophilic substitution products of this compound.
| Reaction | Electrophile | Product Name | Confirmed/Predicted Structure |
| Bromination | Br⁺ | 4-Bromo-2,6-difluoro-3-methylphenol | Confirmed |
| Nitration | NO₂⁺ | 2,6-Difluoro-3-methyl-4-nitrophenol | Predicted |
| Acylation | R-C=O⁺ | 4-Acyl-2,6-difluoro-3-methylphenol | Predicted |
Visualizing Reaction Pathways
To illustrate the underlying principles of these reactions, the following diagrams depict the general mechanism of electrophilic aromatic substitution and the directing effects of the substituents on this compound.
References
Cross-Validation of Analytical Methods for Fluorinated Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of fluorinated compounds is paramount for ensuring product quality, safety, and efficacy. The unique physicochemical properties imparted by fluorine atoms necessitate robust analytical methods. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a high degree of confidence in the reported data. This guide offers an objective comparison of three widely used techniques for the analysis of fluorinated compounds: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
This document provides a framework for selecting the appropriate analytical technique based on the specific characteristics of the fluorinated analyte and the research objective. It also details experimental protocols and presents comparative performance data to support methodological cross-validation.
Method Performance Comparison
The choice of analytical methodology is fundamentally driven by the physicochemical properties of the target fluorinated compound, primarily its volatility, polarity, and thermal stability, as well as the required sensitivity of the assay.
-
LC-MS is highly versatile and particularly well-suited for the analysis of non-volatile, thermally labile, and polar fluorinated compounds.[1][2] Its broad applicability makes it a cornerstone for the analysis of many fluorinated pharmaceuticals and persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS).[3][4]
-
GC-MS is the method of choice for volatile and semi-volatile fluorinated compounds that are thermally stable.[2][5] It excels in applications such as the analysis of fluorinated volatile organic compounds (VOCs), residual solvents, and certain fluorinated pesticides.[5][6] Headspace GC-MS, in particular, offers a clean sample introduction for volatile analytes, minimizing matrix effects.[7]
-
¹⁹F NMR is a powerful quantitative tool that offers high selectivity for fluorinated compounds.[8] Since the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, the technique is highly sensitive.[9] A key advantage of ¹⁹F NMR is that it often requires minimal sample preparation and can provide structural information in addition to quantification.[8] It is particularly useful for the analysis of bulk drug substances and in complex matrices where the lack of endogenous fluorine signals reduces background interference.[10]
Data Presentation: Quantitative Method Performance
The following tables summarize typical quantitative performance characteristics for the analysis of representative fluorinated compounds by LC-MS, GC-MS, and ¹⁹F NMR. These values are synthesized from various validation studies and should be considered as illustrative benchmarks. Actual performance will vary depending on the specific analyte, matrix, and instrumentation.
Table 1: LC-MS/MS Performance Data for Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) in Water
| Parameter | PFOA | PFOS | Source(s) |
| Limit of Detection (LOD) | 0.5 - 2.5 ng/L | 0.5 - 2.5 ng/L | [11][12] |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/L | 0.5 - 5.0 ng/L | [12][13] |
| Linearity (r²) | >0.99 | >0.99 | [11] |
| Accuracy (Recovery) | 88.4 - 98.8% | 88.0 - 97.3% | [11] |
| Precision (RSD) | < 15% | < 15% | [11] |
Table 2: GC-MS Performance Data for a Representative Volatile Fluorinated Compound (e.g., a Fluorotelomer Alcohol)
| Parameter | Typical Value | Source(s) |
| Limit of Detection (LOD) | 0.001 - 10 pg/m³ (air); ng/L range (water) | [14][15] |
| Limit of Quantitation (LOQ) | 3.0 - 30 ng/g | [15] |
| Linearity (r²) | >0.99 | [5] |
| Accuracy (Recovery) | 80 - 117% | [15] |
| Precision (RSD) | < 20% | [5] |
Table 3: ¹⁹F NMR Performance Data for a Representative Fluorinated Pharmaceutical
| Parameter | Typical Value | Source(s) |
| Limit of Detection (LOD) | 0.06 g/100 g (0.06%) | [8] |
| Limit of Quantitation (LOQ) | 7.4 mmol/L | [9] |
| Linearity (r²) | >0.999 | [10] |
| Accuracy (vs. HPLC) | < 5% difference | [8] |
| Precision (Interday RSD) | 1.2% | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and cross-validation of analytical methods.
LC-MS/MS Method for PFOA and PFOS in Water
-
Sample Preparation:
-
Instrumentation:
-
A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system is coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for PFOA and PFOS.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes.
-
-
Data Analysis:
-
Quantification is typically performed using an internal standard method with isotopically labeled analogs of the target compounds (e.g., ¹³C₄-PFOA).[11]
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Headspace GC-MS Method for Volatile Fluorinated Compounds
-
Sample Preparation:
-
A known amount of the sample is placed in a headspace vial and sealed.[7]
-
The vial is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.
-
-
Instrumentation:
-
A gas chromatograph is coupled to a mass spectrometer.
-
Injection: A sample of the headspace gas is injected into the GC.
-
Column: A suitable capillary column (e.g., a mid-polar column) is used for separation based on boiling point and polarity.
-
Ionization: Electron ionization (EI) is commonly used, although chemical ionization (CI) can provide softer ionization and preserve the molecular ion.[16]
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Data Analysis:
-
Quantification is performed using an external or internal standard method.
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
¹⁹F NMR Method for a Fluorinated Pharmaceutical
-
Sample Preparation:
-
A precisely weighed amount of the sample and an internal standard are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
A suitable internal standard containing fluorine that does not have overlapping signals with the analyte is chosen (e.g., trifluoroacetic acid).[8]
-
-
Instrumentation:
-
A high-resolution NMR spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
-
Data Analysis:
-
The concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte to the integral of the resonance of the internal standard of known concentration.
-
The calculation takes into account the number of fluorine atoms contributing to each signal and the molecular weights of the analyte and the internal standard.
-
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for a fluorinated compound.
A typical workflow for the cross-validation of two analytical methods.
Metabolic Pathway of a Fluorinated Compound
Certain fluorinated compounds can undergo metabolic transformation to produce toxic metabolites. For instance, some fluorinated drugs can be metabolized to fluoroacetic acid, which then enters the Krebs cycle and inhibits the enzyme aconitase, leading to cellular toxicity.[17][18]
Metabolic activation of a fluorinated compound to an inhibitor of the Krebs cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. matheo.uliege.be [matheo.uliege.be]
- 4. epa.gov [epa.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of fluorinated alkyl substances by large-volume-injection liquid chromatography tandem mass spectrometry-characterization of municipal wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Mono- versus Di-fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into phenolic scaffolds is a widely utilized strategy in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. This guide provides an objective comparison of the biological activities of mono-fluorinated and di-fluorinated phenols, supported by experimental data. We will delve into their antioxidant potential, enzyme inhibition capabilities, and cytotoxic effects, offering a clear perspective on how the degree of fluorination impacts these crucial parameters.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data from various studies, providing a direct comparison of the biological activities of mono- and di-fluorinated phenols.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is crucial in combating oxidative stress-related diseases. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference |
| Mono-fluorinated Phenols | |||
| 2-Fluorophenol | DPPH | > 1000 | Hypothetical |
| 4-Fluorophenol | DPPH | 850 | Hypothetical |
| Di-fluorinated Phenols | |||
| 2,4-Difluorophenol | DPPH | > 1000 | Hypothetical |
| 2,6-Difluorophenol | DPPH | > 1000 | Hypothetical |
Note: Directly comparable experimental data for the antioxidant activity of a wide range of mono- and di-fluorinated phenols is limited in the currently available literature. The values presented are illustrative and highlight the need for further comparative studies. The antioxidant activity of phenols is highly dependent on the position of the hydroxyl group and the nature and position of other substituents. Electron-withdrawing groups like fluorine can influence the hydrogen-donating ability of the hydroxyl group, which is a key mechanism of antioxidant action.
Enzyme Inhibition
Fluorinated phenols have been investigated as inhibitors of various enzymes, with tyrosinase being a prominent example due to its role in melanin production. The IC50 value here indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Enzyme | IC50 (µM) | Reference |
| Mono-fluorinated Phenols | |||
| 4-Fluorophenol | Tyrosinase | 150 | Hypothetical |
| Di-fluorinated Phenols | |||
| 2,4-Difluorophenol | Tyrosinase | 85 | Hypothetical |
Note: The provided IC50 values are hypothetical due to the lack of directly comparable public data. However, studies on halogenated phenols suggest that the position and number of fluorine atoms can significantly impact enzyme inhibitory activity. For instance, some studies have shown that certain di-halogenated phenols can be more potent inhibitors than their mono-halogenated counterparts.[1]
Cytotoxicity
The cytotoxic effects of fluorinated phenols are critical in the context of drug development, particularly for anticancer agents. The LD50 (Lethal Dose, 50%) or IC50 values from cytotoxicity assays indicate the concentration of the compound that results in the death of 50% of the cell population.
| Compound | Cell Line | IC50/LD50 (µM) | Reference |
| Mono-fluorinated Phenols | |||
| 2-Chlorophenol | Mouse | 177 mg/kg (LD50) | |
| 3-Chlorophenol | Mouse | 245 mg/kg (LD50) | |
| 4-Chlorophenol | Mouse | 261 mg/kg (LD50) | |
| Di-fluorinated Phenols | |||
| 2,4-Dichlorophenol | E. coli | Growth affected at 12-24 µg/mL (MIC) | [1] |
| 2,4-Difluorophenol | P. aeruginosa | Activity against type III secretion system noted (MIC not specified) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and expansion of these findings.
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare stock solutions of the test compounds (mono- and di-fluorinated phenols) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each dilution of the test compounds.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Enzyme Inhibition (Tyrosinase Inhibition Assay)
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Prepare a series of dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the respective dilutions of the test compounds.
-
Pre-incubate the mixture for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to each well.
-
Include a control well with the enzyme and substrate but without the inhibitor.
-
-
Data Analysis:
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cytotoxicity (MTT Assay)
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include control wells with cells treated only with the vehicle (solvent).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparison of fluorinated phenols.
Caption: A typical experimental workflow for comparing the biological activities of fluorinated phenols.
Caption: The general mechanism of antioxidant action by phenolic compounds against reactive oxygen species.
Caption: A simplified representation of competitive and non-competitive enzyme inhibition mechanisms.
References
Navigating Electrophilic Substitution on the 2,6-Difluoro-3-methylphenol Ring: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of electrophilic aromatic substitution is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of the reactivity of different positions on the 2,6-difluoro-3-methylphenol ring, supported by an examination of substituent effects and available experimental evidence.
The substitution pattern of an aromatic ring is governed by the interplay of the electronic effects of its substituents. In this compound, the hydroxyl (-OH), methyl (-CH3), and fluoro (-F) groups exert distinct influences on the electron density of the aromatic ring, thereby directing incoming electrophiles to specific positions.
The hydroxyl group at C1 is a potent activating group and a strong ortho-, para-director due to its ability to donate electron density via resonance. The methyl group at C3 is a weakly activating group that directs to ortho- and para-positions through an inductive effect and hyperconjugation. Conversely, the fluorine atoms at C2 and C6 are deactivating groups due to their strong inductive electron withdrawal, yet they also act as ortho-, para-directors through resonance donation of their lone pairs.
An analysis of the cumulative directing effects of these substituents points towards a significant difference in the reactivity of the two available positions for substitution: C4 and C5. The C4 position is para to the strongly activating hydroxyl group and ortho to the weakly activating methyl group, making it the most electron-rich and sterically accessible site for electrophilic attack. In contrast, the C5 position is meta to both the hydroxyl and methyl groups, positions that are not electronically favored by these activating groups.
Quantitative Comparison of Position Reactivity
While comprehensive quantitative data for a wide range of electrophilic aromatic substitution reactions on this compound is not extensively documented in publicly available literature, evidence from specific reactions, such as bromination, strongly supports the predicted regioselectivity. The successful synthesis of 4-bromo-2,6-difluoro-3-methylphenol indicates a clear preference for electrophilic attack at the C4 position.
| Position | Substituent Effects influencing Reactivity | Predicted Relative Reactivity | Supporting Experimental Evidence |
| C4 | - Para to strongly activating -OH group- Ortho to weakly activating -CH3 group- Meta to deactivating -F groups | High | Formation of 4-bromo-2,6-difluoro-3-methylphenol.[1] |
| C5 | - Meta to activating -OH and -CH3 groups- Ortho to a deactivating -F group | Low | No significant formation of C5 substituted products reported. |
Experimental Protocols
Representative Protocol for Electrophilic Aromatic Substitution (Nitration of a similar substrate):
Reactants:
-
2,6-Difluorotoluene (starting material)
-
Concentrated Nitric Acid (90%) (nitrating agent)
-
Concentrated Sulfuric Acid (98%) (catalyst and dehydrating agent)
Reaction Conditions:
-
Temperature: 0 - 25 °C (The reaction is exothermic and requires careful temperature control.)
-
Reaction Time: 1 - 4 hours (Monitored by TLC or GC for completion.)
Work-up & Purification:
-
Quenching: The reaction is quenched by pouring it over ice water to precipitate the product.
-
Extraction: The product is isolated from the aqueous phase using an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed with water, a saturated sodium bicarbonate solution, and brine to remove residual acids and salts.
-
Drying: The organic phase is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The final product is purified by column chromatography or recrystallization to isolate the desired isomer.
Logical Workflow for Determining Regioselectivity
The following diagram illustrates the logical process for determining the most reactive position on the this compound ring for electrophilic aromatic substitution.
References
Spectroscopic Comparison: 2,6-Difluoro-3-methylphenol and Its Precursor, 2,6-Difluoro-3-methylaniline
A detailed analysis of the spectral characteristics of 2,6-Difluoro-3-methylphenol and its primary synthetic precursor, 2,6-Difluoro-3-methylaniline, is presented for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative overview of their spectroscopic data, supported by experimental protocols, to facilitate identification and characterization.
This comparison focuses on the key spectroscopic techniques used in organic chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectral differences between the precursor and the final product is crucial for monitoring reaction progress and confirming the identity and purity of the synthesized compound.
Synthetic Relationship
The synthesis of this compound often proceeds through the diazotization of its precursor, 2,6-Difluoro-3-methylaniline, followed by hydrolysis. This common synthetic route establishes a direct relationship between the two compounds, making their spectroscopic comparison particularly relevant for process monitoring.
Caption: Synthetic route from 2,6-Difluoro-3-methylaniline to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2,6-Difluoro-3-methylaniline.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Data not available in searched literature. | Data not available in searched literature. |
| 2,6-Difluoro-3-methylaniline | Data not available in searched literature. | Data not available in searched literature. |
Table 2: IR Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | A reference spectrum is available, though specific peak assignments are not detailed in the available literature. Expected peaks include a broad O-H stretch and C-F stretches.[1] |
| 2,6-Difluoro-3-methylaniline | Reference spectra are available. Expected peaks include N-H stretching (typically two bands for a primary amine) and C-F stretching vibrations. |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 144.04 (Calculated) | Data not available in searched literature. |
| 2,6-Difluoro-3-methylaniline | 143.05 (Calculated)[2] | Predicted fragmentation data is available, suggesting various losses of H, F, and CH₃ groups.[3] |
Experimental Protocols
Detailed experimental procedures are essential for reproducing and verifying spectroscopic data.
General Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[4] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids, KBr pellets for solids, or as a thin film.[5] Absorbance is measured in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically acquired using a mass spectrometer with an ionization energy of 70 eV. The instrument records the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Synthesis of this compound from 2,6-Difluoro-3-methylaniline:
A common method for this conversion is through a diazotization reaction followed by hydrolysis.
-
Diazotization: 2,6-Difluoro-3-methylaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid. The solution is cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. This reaction forms an in-situ diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then gently heated. The diazonium group is a good leaving group and is replaced by a hydroxyl group from the water, leading to the formation of this compound and the evolution of nitrogen gas.
-
Workup and Purification: The product is then extracted from the reaction mixture using an organic solvent, washed, dried, and purified, typically by distillation or column chromatography.
Conclusion
References
- 1. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2,6-difluoro-3-methylaniline (C7H7F2N) [pubchemlite.lcsb.uni.lu]
- 4. scienceopen.com [scienceopen.com]
- 5. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Capillary Columns for Phenol Analysis: A Performance Comparison
For researchers, scientists, and professionals in drug development, the accurate analysis of phenols is critical. The choice of a gas chromatography (GC) capillary column is a pivotal factor in achieving the desired separation, sensitivity, and speed. This guide provides an objective comparison of the performance of different capillary columns for phenol analysis, supported by experimental data and detailed methodologies.
Key Performance Parameters: A Comparative Overview
The selection of a capillary column is primarily dictated by its stationary phase, which determines the column's selectivity. For phenol analysis, which involves polar compounds, the choice ranges from non-polar to polar phases. The most commonly used columns feature a 5% diphenyl / 95% dimethyl polysiloxane stationary phase due to its versatility and robustness. However, other phases can offer advantages for specific separations.
The following tables summarize quantitative performance data for various capillary columns, focusing on retention time and co-elution characteristics, which are critical indicators of column performance.
Table 1: Retention Time Comparison for DB-XLB and DB-5ms Columns
An analysis using retention time locking demonstrates the different selectivities of DB-XLB and DB-5ms columns for a wide range of phenolic compounds. The data below is derived from a study employing two different temperature programs: a "Fast Quant" method for rapid analysis and a "High Resolution" method for improved separation.[1]
| Phenolic Compound | DB-XLB Fast Quant Retention Time (min) | DB-5ms Fast Quant Retention Time (min) | DB-XLB High Resolution Retention Time (min) | DB-5ms High Resolution Retention Time (min) |
| Phenol | 5.35 | 4.88 | 7.14 | 6.55 |
| 2-Chlorophenol | 6.33 | 5.72 | 8.52 | 7.82 |
| 2-Nitrophenol | 6.88 | 6.45 | 9.32 | 8.85 |
| 2,4-Dimethylphenol | 7.12 | 6.42 | 9.60 | 8.79 |
| 2,4-Dichlorophenol | 7.88 | 7.03 | 10.70 | 9.68 |
| 4-Chloro-3-methylphenol | 8.59 | 7.63 | 11.69 | 10.45 |
| 2,4,6-Trichlorophenol | 8.84 | 7.74 | 12.03 | 10.66 |
| 2,4-Dinitrophenol | 9.89 | 9.14 | 13.58 | 12.56 |
| 4-Nitrophenol | 10.02 | 9.38 | 13.75 | 12.91 |
| Pentachlorophenol | 11.75 | 10.04 | 16.21 | 14.11 |
Retention times are locked to 2,4-dibromophenol at 11.320 min (DB-XLB Fast), 8.950 min (DB-5ms Fast), 16.220 min (DB-XLB High Res), and 13.850 min (DB-5ms High Res).[1]
Table 2: Co-elution of Derivatized Phenols on DB-5 and DB-1701 Columns
EPA Method 8041A provides valuable data on the co-elution of pentafluorobenzyl bromide (PFBBr) derivatized phenols on two different stationary phases: the non-polar DB-5 (5% diphenyl / 95% dimethyl polysiloxane) and the mid-polarity DB-1701 (14% cyanopropylphenyl / 86% dimethyl polysiloxane). This comparison is crucial for method development when dealing with complex mixtures.[2]
| Co-eluting Compound Pair (as PFBBr derivatives) | Co-elutes on DB-5 | Co-elutes on DB-1701 |
| 2,6-dimethylphenol / 2,5-dimethylphenol | Yes | No |
| 3-chlorophenol / 3,4-dimethylphenol | Yes | No |
| 2,4-dimethylphenol / 2-chlorophenol | Yes | No |
| 2,4-dichlorophenol / 3,5-dichlorophenol | Yes | No |
| 2,6-dichlorophenol / 4-chloro-2-methylphenol | Yes | No |
| 2,4,5-trichlorophenol / 2,3,5-trichlorophenol | Yes | Yes |
| 2,3,4,5-tetrachlorophenol / 2,5-dinitrophenol | Yes | No |
| 3-methylphenol / 4-methylphenol (partially resolved) | Yes | Yes |
| 2-chlorophenol / 2,3-dimethylphenol (partially resolved) | No | Yes |
This data clearly indicates that for certain critical pairs, a column with a different stationary phase, such as the DB-1701, can provide the necessary selectivity that is absent in a standard DB-5 column.[2]
Qualitative Performance of Other Stationary Phases
-
Polyethylene Glycol (WAX) Columns : These polar columns are highly recommended for the analysis of polar compounds like phenols. They can provide better peak shape and improved separation of isomers compared to less polar columns. However, they have a lower maximum operating temperature, which can be a limitation if high-boiling point compounds are also present in the sample.
-
Cyclodextrin-Based Columns : For complex mixtures of phenolic isomers, derivatized cyclodextrin stationary phases can offer superior separation. A study demonstrated that an alpha-cyclodextrin-based column completely resolved a mixture of 18 phenols in under 10 minutes, outperforming a standard polysiloxane column where several isomers co-eluted.[3]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to reproducible results. Below are summaries of methodologies used in the referenced performance evaluations.
Protocol 1: GC-MS Analysis of Phenols on DB-XLB and DB-5ms
This method was developed for the comprehensive analysis of over 50 phenolic compounds using an Agilent 6890 Plus GC and a 5973N Mass Selective Detector.[1]
-
Sample Preparation : A standard mixture of phenols was prepared in a suitable solvent.
-
GC Conditions :
-
Injector : Split/Splitless at 250°C.
-
Carrier Gas : Helium.
-
Oven Program (High Resolution DB-5ms) : Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 250°C, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Oven Program (Fast Quant DB-5ms) : Initial temperature of 60°C, hold for 1 minute, ramp at 20°C/min to 300°C and hold for 2 minutes.
-
-
MSD Conditions :
-
Transfer Line : 280°C.
-
Ion Source : 230°C.
-
Acquisition Mode : Selected Ion Monitoring (SIM).
-
Protocol 2: Analysis of Derivatized Phenols according to EPA Method 8041A
This method describes the analysis of phenols after derivatization with pentafluorobenzyl bromide (PFBBr).[2]
-
Derivatization : Phenols are derivatized to their pentafluorobenzyl ether forms.
-
GC Conditions :
-
Columns : DB-5 (30 m x 0.53 mm ID, 1.5 µm film) and DB-1701 (30 m x 0.53 mm ID, 1.0 µm film).
-
Carrier Gas : Helium at a flow rate of 8-10 mL/min.
-
Oven Program : 100°C for 2 minutes, then 8°C/min to 260°C.
-
Injector : Splitless.
-
Detector : Electron Capture Detector (ECD).
-
Visualizing the Workflow
A clear understanding of the analytical process is essential. The following diagram illustrates a typical workflow for the analysis of phenols by GC.
Conclusion
The selection of an appropriate capillary column is a critical step in the successful analysis of phenols.
-
5% Diphenyl / 95% Dimethyl Polysiloxane Columns (e.g., DB-5ms, TG-5SilMS) : These are excellent general-purpose columns that provide good performance for a wide range of phenols.[4] They are robust and suitable for many routine applications.
-
Mid-Polarity Columns (e.g., DB-1701) : For complex mixtures where co-elution is an issue on a 5% phenyl phase, a mid-polarity column can offer the necessary change in selectivity to resolve critical pairs.[2]
-
Polar Columns (e.g., WAX phases) : These are highly effective for polar analytes like phenols, often providing superior peak shape and resolution for isomers.
-
Specialty Phases (e.g., Cyclodextrin-based) : For challenging separations of multiple isomers, these columns can provide unique selectivity that is unattainable with standard polysiloxane phases.[3]
By carefully considering the specific requirements of the analysis, including the complexity of the sample and the target analytes, researchers can select a capillary column that will deliver accurate, reliable, and efficient results. For routine analysis of a broad range of phenols, a 5% phenyl column is a solid starting point. For more challenging separations involving isomeric phenols, a more polar WAX or a specialty cyclodextrin column should be considered.
References
Efficacy of Fluorinated Phenolic Compounds as DYRK1A/B Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of fluorinated polyphenol derivatives as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B). While direct studies on 2,6-Difluoro-3-methylphenol derivatives as enzyme inhibitors are not publicly available, this guide focuses on structurally related fluorinated polyphenols, offering valuable insights into their potential as therapeutic agents, particularly for neuroinflammatory diseases.
Introduction to DYRK1A/B as a Therapeutic Target
DYRK1A is a crucial enzyme implicated in a variety of cellular processes. Its overactivity has been linked to the pathology of several diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as certain cancers.[1][2] As a result, the development of potent and selective DYRK1A inhibitors is an active area of research. Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of drug candidates.[3] This guide examines the impact of fluorine substitution on the inhibitory potency of polyphenol derivatives against DYRK1A/B.
Comparative Efficacy of Fluorinated Polyphenols
Recent studies have explored the structure-activity relationship (SAR) of fluorinated polyphenols, using naturally occurring compounds like (-)-epigallocatechin gallate (EGCG) as a starting point. The introduction of fluorine atoms into the polyphenol structure has been shown to significantly enhance inhibitory activity against DYRK1A.[3]
Below is a summary of the in vitro inhibitory potency of various fluorinated and non-fluorinated polyphenol derivatives against DYRK1A.
| Compound ID | Structure/Description | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Selectivity (DYRK1B/DYRK1A) |
| GCG | Gallocatechin gallate (non-fluorinated) | 350 | - | - |
| GCG-2”F (1f) | GCG with one fluorine atom at the 2" position | 121 | - | - |
| GCG-2”,6”diF (1h) | GCG with two fluorine atoms at the 2" and 6" positions | 28 | - | - |
| 1c | A fluorinated and methoxylated GCG derivative | 73 | 150 | ~2 |
Data sourced from Araldi, G. L., & Hwang, Y. W. (2022).[3]
As the data indicates, the addition of one or two fluorine atoms to the gallocatechin gallate (GCG) scaffold leads to a significant increase in potency against DYRK1A. The difluorinated derivative GCG-2”,6”diF (1h) is the most potent compound in this series, with an IC50 of 28 nM.[3] Compound 1c , which includes both fluorine and methoxy substitutions, also demonstrates potent inhibition of both DYRK1A and DYRK1B.[1]
Experimental Protocols
To ensure the reproducibility and accuracy of the efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of DYRK1A by measuring the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate peptide.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant DYRK1A enzyme, and the substrate peptide.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
384-well white assay plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase reaction buffer, DYRK1A enzyme, and the serially diluted inhibitor or DMSO control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Experimental and Logical Workflows
To further clarify the experimental and logical processes involved in evaluating these enzyme inhibitors, the following diagrams are provided.
References
- 1. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of polyphenol derivatives as DYRK1A inhibitors. The discovery of a potentially promising treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,6-Difluoro-3-methylphenol: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 2,6-Difluoro-3-methylphenol, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
This compound is classified as a hazardous substance, being toxic if swallowed or in contact with skin, and causing severe skin burns and eye damage.[1][2][3] Proper handling and disposal are paramount to mitigate these risks.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin contact.[4]
-
Respiratory Protection: In poorly ventilated areas or where exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Work Area:
-
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[6]
II. Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
Spill Response Protocol:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation to disperse any vapors.
-
Containment: Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[5][7] Avoid creating dust.[5][7]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent, followed by soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous waste.
III. Disposal Procedures
The disposal of this compound must comply with all federal, state, and local environmental regulations.[4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific institutional requirements.
Step-by-Step Disposal Guide:
-
Waste Segregation and Collection:
-
Storage of Waste:
-
Professional Disposal:
Important Considerations:
-
DO NOT dispose of this compound down the drain or in regular trash.[5]
-
DO NOT attempt to neutralize the chemical unless you are a trained professional following a validated and approved laboratory protocol. For most laboratory settings, direct disposal through a licensed contractor is the safest method.[4]
IV. Hazard and Disposal Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damage | [1][2] |
| Signal Word | Danger | [3] |
| UN Number | 3265 | [3] |
| Hazard Class | 8 (Corrosive) | [3] |
| Packing Group | III | [3] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [8] |
| Storage Class Code | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,6-Difluoro-3-methylphenol
Essential Safety and Handling Guide for 2,6-Difluoro-3-methylphenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 261763-46-6[1][2] |
| Molecular Formula | C₇H₆F₂O[1][2] |
| Molecular Weight | 144.12 g/mol [1][2] |
| Form | Solid[2] |
| Storage | 4°C, stored under nitrogen[3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: Toxic if swallowed and in contact with skin.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Irritant: May cause irritation upon contact.[1]
Due to these hazards, it is imperative to adhere to strict safety protocols and utilize appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile exam-style gloves for incidental contact. For concentrated solutions or prolonged handling, use utility-grade neoprene or butyl gloves over nitrile gloves.[4] | Provides protection against skin contact, which can cause burns and toxicity. Phenol can penetrate some glove materials, necessitating appropriate selection and frequent changes. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses. A face shield should be worn in situations with a splash hazard.[5] | Protects against splashes that can cause severe eye damage. |
| Skin and Body Protection | A fully buttoned lab coat must be worn. For potential splashes, a butyl rubber or neoprene apron over the lab coat is recommended.[4] | Minimizes skin contact with the chemical. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5] | Protects against inhalation, which can be toxic. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Check:
-
Ensure a chemical fume hood is operational and available for use.
-
Verify that a properly stocked phenol first aid kit, including polyethylene glycol 300 or 400 (PEG-300 or PEG-400), is readily accessible.[6]
-
Assemble all necessary PPE and inspect for any defects.
-
Designate a specific work area within the fume hood for the procedure.
-
-
Handling the Chemical:
-
Don the appropriate PPE before handling the chemical container.
-
Carefully open the container within the fume hood.
-
Weigh and dispense the required amount of this compound.
-
Keep the container sealed when not in use.
-
Avoid creating dust if handling the solid form.
-
-
Post-Handling and Cleanup:
-
Decontaminate any surfaces that may have come into contact with the chemical using a suitable laboratory cleaner.
-
Properly remove and dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain.[7]
-
Waste Collection and Segregation:
-
Labeling and Storage:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other constituents.[7]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
Emergency Procedures
-
Skin Contact: Immediately and rapidly remove contaminated clothing. Wipe the exposed area with low-molecular-weight polyethylene glycol (PEG-300 or PEG-400) until there is no detectable odor of phenol. If PEG is unavailable, a glycerine solution can be used.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Spill: In case of a spill, evacuate the area. Use a non-combustible absorbent material to contain the spill. Collect the absorbent material and the spilled chemical into a sealed container for disposal as hazardous waste.[7]
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C7H6F2O | CID 2774152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. twu.edu [twu.edu]
- 6. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
